Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate
Description
BenchChem offers high-quality Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERCFZLNYLNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents.[1] Molecules containing this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and potent antitubercular activity.[2][3] The targeted synthesis of specifically substituted derivatives, such as Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, is of paramount importance as it provides a key intermediate for the development of novel pharmaceuticals. The bromine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the methyl carboxylate at the 3-position can be readily converted into amides and other functional groups, allowing for extensive structure-activity relationship (SAR) studies.[2]
This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, delving into the mechanistic rationale behind the chosen synthetic strategy and offering detailed experimental protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (I), points towards a [3+2] cycloaddition reaction as the key bond-forming step. This approach involves the reaction of an N-aminopyridinium ylide (II) with an appropriate alkyne (III). The N-aminopyridinium ylide can, in turn, be generated from a readily available substituted pyridine, in this case, 4-bromopyridine (IV).
Figure 1: Retrosynthetic analysis of the target compound.
The chosen forward synthesis, therefore, comprises three main stages:
-
N-Amination of 4-Bromopyridine: Formation of the corresponding 1-amino-4-bromopyridinium salt.
-
[3+2] Cycloaddition: Reaction of the in situ generated N-aminopyridinium ylide with methyl propiolate.
-
Aromatization: Oxidation of the resulting dihydropyrazolo[1,5-a]pyridine intermediate to the final aromatic product.
This strategy is favored due to its efficiency, regioselectivity, and the commercial availability of the starting materials.[4]
Detailed Synthesis Pathway
Part 1: Synthesis of 1-Amino-4-bromopyridinium Iodide
The initial step involves the N-amination of 4-bromopyridine. While several aminating agents are available, hydroxylamine-O-sulfonic acid is a common and effective choice for the amination of pyridines.[5] The resulting aminopyridinium salt is then typically converted to the iodide salt for better handling and stability.
Experimental Protocol:
-
To a solution of 4-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane, add a solution of O-mesitylenesulfonylhydroxylamine (MSH) or another suitable aminating agent (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude N-aminopyridinium salt is then dissolved in a minimal amount of water, and a saturated aqueous solution of potassium iodide is added to precipitate the 1-amino-4-bromopyridinium iodide.
-
The precipitate is collected by filtration, washed with cold water and then diethyl ether, and dried under vacuum.
Causality Behind Experimental Choices:
-
The use of an electrophilic aminating agent like MSH is crucial for the direct amination of the pyridine nitrogen.[6]
-
The conversion to the iodide salt is performed to obtain a stable, crystalline solid that is easier to handle in the subsequent step.
Part 2: [3+2] Cycloaddition and Aromatization
The core of the synthesis is the [3+2] cycloaddition reaction between the N-aminopyridinium ylide, generated in situ from the corresponding salt, and methyl propiolate. This is followed by an oxidation step to yield the aromatic pyrazolo[1,5-a]pyridine ring system.
Figure 2: Overall synthesis workflow.
Experimental Protocol:
-
To a suspension of 1-amino-4-bromopyridinium iodide (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (2-3 equivalents).
-
To this mixture, add methyl propiolate (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The reaction should be monitored by TLC or LC-MS.
-
After the cycloaddition is complete, an oxidizing agent such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be added to facilitate aromatization.[7][8] In some cases, exposure to air is sufficient for the oxidation of the dihydropyrazolo[1,5-a]pyridine intermediate.[9]
-
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a solid.
Causality Behind Experimental Choices:
-
The base is essential for the deprotonation of the N-aminopyridinium salt to form the reactive N-pyridinium ylide intermediate.[6]
-
Methyl propiolate is an electron-deficient alkyne, which is a highly reactive dipolarophile for the [3+2] cycloaddition with the N-aminopyridinium ylide.[10]
-
The oxidation step is necessary to convert the initially formed non-aromatic dihydropyrazolo[1,5-a]pyridine to the stable aromatic final product.[7]
Mechanistic Insights
The key transformation in this synthesis is the 1,3-dipolar cycloaddition reaction. The N-aminopyridinium salt, upon treatment with a base, forms a 1,3-dipole, the N-iminopyridinium ylide. This ylide then undergoes a concerted or stepwise cycloaddition with the electron-deficient alkyne, methyl propiolate. The regioselectivity of this reaction is generally high, leading predominantly to the formation of the 3-carboxylated pyrazolo[1,5-a]pyridine derivative.[11] This regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. The subsequent oxidation step leads to the aromatization of the newly formed heterocyclic ring.
Figure 3: Simplified reaction mechanism.
Characterization Data
The structural confirmation of the synthesized Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is achieved through standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine ring system, a singlet for the methyl ester protons, and characteristic splitting patterns. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₉H₇BrN₂O₂ (m/z = 254.97) and a characteristic isotopic pattern for a bromine-containing compound. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.
Applications in Drug Development
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a valuable building block in drug discovery. The bromine atom at the 5-position can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the exploration of the chemical space around this core.[2] The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This versatility allows for the fine-tuning of the molecule's physicochemical properties and biological activity to optimize its potential as a drug candidate. For instance, derivatives of pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis.[3]
Conclusion
The synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate via a [3+2] cycloaddition strategy is a reliable and efficient method for obtaining this important medicinal chemistry intermediate. This guide has provided a detailed, step-by-step protocol grounded in established chemical principles. By understanding the causality behind the experimental choices and the underlying reaction mechanisms, researchers can confidently apply and adapt this synthesis for the development of novel therapeutic agents.
References
- Aminopyridinium ylides from pyrano[3,4-c]pyran-7-ium salts: Synthesis and structure. (n.d.).
- Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC.
- Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. (2024).
- One-step synthesis of cyanated pyrazolo[1,5-a] pyridines utilizing N-aminopyridines as a 1,3. (2023). Organic Chemistry.
- Al-Matar, H. M., El-Enany, M. M., El-Khair, A. A., & Elassar, A. Z. A. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(10), 1902.
- Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphon
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022).
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). MDPI.
- 1-aminopyridinium iodide. (n.d.). Organic Syntheses Procedure.
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
- New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. (2017). Beilstein Journals.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022).
- Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine. (n.d.).
- 5-broMopyrazolo[1,5-a]pyridine-3-carboxylic acid(1101121-05-4) 1 H NMR. (n.d.). ChemicalBook.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. (n.d.). Organic Syntheses Procedure.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025).
- S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. (n.d.). The Royal Society of Chemistry.
- METHYL 3-BROMOPYRAZOLO[1,5-A]PYRIDINE-5-CARBOXYL
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). PMC.
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2025).
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
- 3-Amino-4-bromopyridine | 239137-39-4. (n.d.). Manchester Organics.
- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin.
- Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. (2024). MDPI.
- What is 4-Amino-2-bromopyridine and how is it synthesized?. (2022). Guidechem.
- 2-Amino-4-bromopyridine 97 84249-14-9. (n.d.). Sigma-Aldrich.
- 84249-14-9|2-Amino-4-bromopyridine|BLD Pharm. (n.d.).
- Cycloaddition reaction between carbonyl ylides generated from the epoxides 1 and methyl propiolate (4). (n.d.).
- 2-Amino-4-bromopyridine. (n.d.). Chem-Impex.
- Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018).
- CN101704781B - Preparation method of amino pyridine bromide compound. (n.d.).
- 4-Bromopyridine | 1120-87-2. (2026). ChemicalBook.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). PMC.
- Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. (2012). Semantic Scholar.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comprehensive Technical Guide on Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: Properties, Reactivity, and Applications in Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged pharmacophore. Specifically, Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352897-20-1) serves as a critical, orthogonally functionalizable building block in the synthesis of advanced kinase inhibitors [1].
As an Application Scientist overseeing late-stage lead optimization, I frequently leverage this compound due to its unique electronic distribution. The planar, electron-rich bicyclic core acts as an excellent hinge-binding motif in the ATP pocket of kinases. Meanwhile, the C5-bromine and C3-methyl ester provide two distinct, chemoselective handles for divergent synthetic workflows. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated experimental protocols for utilizing this compound in the development of Transforming Growth Factor-β (TGF-β) and wild-type c-Kit inhibitors.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological environments. The pyrazolo[1,5-a]pyridine core offers a low topological polar surface area (TPSA) and zero hydrogen bond donors, making it highly favorable for designing orally bioavailable compounds with central nervous system (CNS) penetrance—or, conversely, tuning it to restrict CNS access when targeting peripheral kinases.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| Chemical Name | Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Systematic nomenclature defining the orthogonal reactive sites. |
| CAS Number | 1352897-20-1 | Unique registry identifier for sourcing and compliance [1]. |
| Molecular Formula | C9H7BrN2O2 | Indicates a highly atom-efficient scaffold. |
| Molecular Weight | 255.07 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5. |
| TPSA | 43.6 Ų | Optimal for membrane permeability; allows addition of polar groups later in synthesis [2]. |
| H-Bond Donors | 0 | Prevents non-specific target binding and improves passive permeability. |
| H-Bond Acceptors | 3 | Facilitates critical interactions with the kinase hinge region (e.g., via the pyrazole nitrogen). |
| Rotatable Bonds | 2 | High rigidity restricts entropic penalty upon target binding. |
Synthetic Utility and Late-Stage Functionalization
The strategic value of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate lies in its capacity for orthogonal functionalization . The two reactive sites (C5 and C3) can be modified independently without requiring complex protecting group strategies.
The C5-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is situated on the electron-deficient pyridine ring of the fused system. This makes it highly susceptible to oxidative addition by Palladium(0) species. In the development of TGF-β inhibitors, this site is frequently subjected to Heck coupling with vinyl ethers [3]. The use of microwave irradiation is critical here; it rapidly overcomes the activation energy barrier for oxidative addition, while a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst deactivation and favors the reductive elimination of the desired coupled product.
The C3-Position: Lewis Acid-Mediated Direct Amidation
The C3 position features a methyl ester. Direct amidation of unactivated esters with complex, sterically hindered amines is typically sluggish and low-yielding. To overcome this, Trimethylaluminum (AlMe₃) is utilized as a potent Lewis acid [4]. Causality dictates that AlMe₃ first reacts with the incoming amine to generate a highly nucleophilic dimethylaluminum amide intermediate. This intermediate seamlessly attacks the carbonyl carbon of the C3-ester, facilitating the expulsion of methoxide and driving the formation of the amide bond under anhydrous conditions.
Orthogonal functionalization workflow of the pyrazolo[1,5-a]pyridine core.
Application in Targeted Protein Inhibition (Case Studies)
Modulation of TGF-β/Smad Signaling
Transforming growth factor-β (TGF-β) is a pleiotropic cytokine that regulates cell proliferation and apoptosis. In oncology and fibrotic diseases, the TGF-β/Smads signaling pathway is often pathologically hyperactive. Derivatives of our core compound have been patented as potent TGFβR1 (ALK5) inhibitors [3]. The pyrazolo[1,5-a]pyridine core anchors the molecule into the ATP-binding pocket of TGFβR1, while the C5-vinyl extension (generated via the Heck reaction) projects into the solvent-exposed channel, dictating kinase selectivity and preventing the phosphorylation of Smad2/Smad3.
Wild-Type c-Kit Inhibition for Mast Cell Disorders
Mast cells are the primary drivers of allergic inflammatory responses, heavily implicated in chronic urticaria. The survival and degranulation of mast cells are strictly dependent on the c-Kit receptor tyrosine kinase. Recent pharmaceutical developments utilize the C3-amide derivatives of this core as highly selective, orally bioavailable inhibitors of wild-type c-Kit [4]. By tuning the C3-amide substituent, researchers have achieved profound selectivity for c-Kit over off-target kinases like FLT3 and PDGFR, thereby minimizing clinical toxicity.
Divergent therapeutic modulation of TGF-β and c-Kit signaling pathways.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Each step includes internal checks to confirm reaction progression.
Protocol A: Microwave-Assisted Heck Coupling at the C5-Position
This protocol details the functionalization of the C5-bromide to a vinyl ether, a critical step in synthesizing TGF-β inhibitors [3].
-
Reaction Setup: In a microwave-safe vial, dissolve Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (380 mg, 1.41 mmol) in anhydrous acetonitrile (1.0 mL).
-
Reagent Addition: Add vinyl ethyl ether (1.02 g, 14.12 mmol, 10 eq) to the solution. The large excess drives the equilibrium of the insertion step.
-
Catalyst & Base: Add[1,1′-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂, 103.23 mg, 141.21 μmol, 0.1 eq) and triethylamine (285.79 mg, 2.82 mmol, 2.0 eq). Causality Note: Triethylamine acts as the proton scavenger during β-hydride elimination, preventing the acidic degradation of the vinyl ether.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for exactly 1 hour.
-
Validation & Workup: Monitor completion via LC-MS (look for the disappearance of the m/z 255/257 doublet). Dilute the reaction mixture with ethyl acetate (20 mL), wash with water (3 × 10 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: AlMe₃-Mediated Direct Amidation at the C3-Position
This protocol describes the conversion of the C3-methyl ester into a complex amide, utilized in the synthesis of selective c-Kit inhibitors [4].
-
Preparation of the Aluminum Amide Complex: In a flame-dried Schlenk flask under N₂, dissolve the target amine (0.60 mmol) in anhydrous toluene (2.0 mL). Cool the flask to 0°C using an ice bath.
-
Activation: Dropwise, add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 0.45 mL, 0.91 mmol). Stir at 0°C for 15 minutes. Causality Note: Methane gas evolution will be observed as the highly reactive dimethylaluminum amide intermediate is formed.
-
Substrate Addition: Add a solution of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (139.3 mg, 0.55 mmol) in anhydrous toluene (1.0 mL) to the activated amine complex.
-
Thermal Shift: Remove the ice bath and heat the reaction mixture to 100°C for 2 hours.
-
Validation & Quenching: Monitor via TLC (UV active at 254 nm). Once the starting material is consumed, carefully cool the reaction to 0°C and quench dropwise with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 × 25 mL). Wash the combined organic layers with water, dry over Na₂SO₄, filter, and concentrate for subsequent purification.
References
- Tian, Q., et al. "Pyrazole compound and preparation method therefor and use thereof." World Intellectual Property Organization (WIPO), Patent WO2022063050A1, Published Mar 31, 2022.
- Unknown Inventor (Assignee Withheld). "Wild type kit inhibitors." United States Patent and Trademark Office (USPTO), Patent US20240262826A1, Published Aug 8, 2024.
Mechanism of Formation for Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: A Comprehensive Technical Guide
Executive Summary & Rationale
As a Senior Application Scientist, I frequently encounter the pyrazolo[1,5-a]pyridine core in the design of advanced therapeutics. This fused bicyclic system—comprising a five-membered pyrazole ring fused to a six-membered pyridine ring—is a privileged scaffold in medicinal chemistry, acting as a stable bioisostere for indoles and azaindoles.
The specific derivative, Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate , is an exceptionally versatile synthetic building block. The 5-bromo substituent provides an orthogonal handle for late-stage functionalization (e.g., Palladium-catalyzed Suzuki-Miyaura cross-coupling)[1]. Concurrently, the 3-carboxylate ester can be selectively hydrolyzed and coupled to various amines, a strategy frequently employed in the development of kinase inhibitors and [2].
In this whitepaper, we deconstruct the bottom-up synthesis of this molecule, focusing on the causality behind the reagents, the Frontier Molecular Orbital (FMO) theory governing its regioselectivity, and a self-validating experimental workflow.
Retrosynthetic Strategy & Precursor Selection
The most efficient route to construct the pyrazolo[1,5-a]pyridine architecture is via a [3+2] dipolar cycloaddition .
-
Disconnection: The C3a–C4 and N1–C2 bonds are formed simultaneously during the cycloaddition.
-
Precursors: The synthesis requires a substituted pyridine and an electron-deficient alkyne.
-
Regiochemical Mapping: The numbering system of the final bicyclic core dictates that the C5 position corresponds directly to the C4 (gamma) position of the starting pyridine. Therefore, to achieve a 5-bromo final product, 4-bromopyridine must be utilized as the starting material. Methyl propiolate is selected as the dipolarophile to provide the C2–C3 carbons and the requisite 3-carboxylate functionality.
In-Depth Mechanistic Pathway
The formation mechanism proceeds through three distinct, highly orchestrated phases:
Phase 1: Electrophilic N-Amination
The synthesis initiates with the electrophilic N-amination of 4-bromopyridine. Pyridines bearing electron-withdrawing halogens exhibit reduced nucleophilicity at the nitrogen center. Consequently, standard aminating agents like hydroxylamine-O-sulfonic acid (HOSA) often result in poor conversions. To overcome this electronic deactivation, we employ O-(2,4-dinitrophenyl)hydroxylamine (DPH) , a highly electrophilic reagent where the 2,4-dinitrophenoxide moiety serves as an exceptional leaving group[2]. This generates the 1-amino-4-bromopyridinium salt.
Phase 2: Ylide Generation & 1,3-Dipolar Cycloaddition
Treatment of the pyridinium salt with a mild base (Potassium Carbonate) deprotonates the N-amino group, generating a transient N-aminopyridinium ylide . This ylide acts as an electron-rich 1,3-dipole.
The dipolarophile, methyl propiolate, features a terminal alkyne conjugated with an electron-withdrawing methyl ester. According to FMO theory, the reaction proceeds via a concerted, asynchronous [3+2] cycloaddition:
-
The Highest Occupied Molecular Orbital (HOMO) of the ylide is predominantly localized on the exocyclic nitrogen.
-
This nitrogen aggressively attacks the Lowest Unoccupied Molecular Orbital (LUMO) at the highly electrophilic unsubstituted beta-carbon of the propiolate.
-
Simultaneously, the alpha-carbon of the pyridine ring closes the five-membered ring by attacking the alpha-carbon of the alkyne.
Phase 3: Oxidative Aromatization
The immediate product of this cycloaddition is a non-aromatic dihydropyrazolo[1,5-a]pyridine intermediate. Driven by the thermodynamic stability of the fully conjugated 10- π electron aromatic system, this intermediate rapidly undergoes oxidative aromatization. Under standard ambient conditions, this occurs via the loss of hydrogen (often facilitated by atmospheric oxygen or residual nitroaromatics), yielding the final aromatic target.
Figure 1: Mechanistic pathway from 4-bromopyridine to the final pyrazolo[1,5-a]pyridine core.
Quantitative Reaction Parameters
To ensure reproducibility and optimal yields, the stoichiometric and environmental parameters must be strictly controlled. The following table summarizes the causal logic behind the reaction conditions.
| Parameter | Reagent / Condition | Equivalents | Rationale / Causality |
| Starting Material | 4-Bromopyridine | 1.0 eq | Symmetrical pyridine; C4-bromo maps directly to the C5 position of the final core. |
| Aminating Agent | DPH | 1.05 eq | Highly electrophilic; overcomes the deactivated nature of the brominated pyridine. |
| Solvent (Amination) | Dichloromethane (DCM) | N/A (0.2 M) | Non-nucleophilic; prevents competitive solvolysis of the aminating agent. |
| Base | Potassium Carbonate | 2.0 eq | Mild base; deprotonates the pyridinium salt without hydrolyzing the methyl ester. |
| Dipolarophile | Methyl Propiolate | 1.2 eq | Provides the C2-C3 carbons; the electron-withdrawing ester lowers the LUMO energy. |
| Solvent (Cycloaddition) | Anhydrous DMF | N/A (0.3 M) | Polar aprotic; stabilizes the zwitterionic ylide and accelerates the[3+2] cycloaddition. |
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, incorporating in-process checks to guarantee the integrity of the synthesis[2].
Step 1: Electrophilic Amination
-
Dissolve 4-bromopyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Cool the solution to 0 °C using an ice bath to control reaction kinetics.
-
Add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.05 equiv, 10.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Check: Monitor via TLC (100% EtOAc). The complete disappearance of the UV-active pyridine starting material indicates successful conversion to the pyridinium salt.
-
Step 2: Solvent Exchange & Ylide Generation 5. Concentrate the crude reaction mixture under reduced pressure to remove DCM. 6. Resuspend the resulting 1-amino-4-bromopyridinium 2,4-dinitrophenolate salt in anhydrous N,N-dimethylformamide (DMF, 30 mL). 7. Add potassium carbonate ( K2CO3 ) (2.0 equiv, 20 mmol). The mixture will immediately darken, visually validating the formation of the highly conjugated N-aminopyridinium ylide.
Step 3: 1,3-Dipolar Cycloaddition & Aromatization 8. Add methyl propiolate (1.2 equiv, 12 mmol) dropwise to the stirring suspension. 9. Stir the reaction mixture at room temperature for 12–16 hours open to the atmosphere (oxygen facilitates the aromatization step).
- Validation Check: LC-MS analysis must confirm the presence of the product mass [M+H]+ corresponding to the brominated core (characteristic 1:1 isotopic pattern for 79Br/81Br ).
Step 4: Workup & Purification 10. Quench the reaction by pouring it into ice-cold distilled water (100 mL). 11. Extract the aqueous layer with ethyl acetate ( 3×50 mL). 12. Wash the combined organic layers with brine ( 3×50 mL) to strip residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo. 13. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Figure 2: Step-by-step experimental workflow for the synthesis of the target compound.
References
-
[2] Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: Molecules (MDPI), 2023, 28(7), 3103. URL:[Link]
-
[1] Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Source: Organometallics (ACS Publications), 2016, 35(11), 1771-1777. URL:[Link]
Sources
Structural Elucidation and Crystallographic Profiling of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate in Drug Discovery
Executive Summary
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352897-20-1) is a highly specialized, fused bicyclic intermediate that has become a cornerstone in modern medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is privileged in structure-based drug design (SBDD), frequently utilized to develop potent kinase inhibitors, including those targeting the Transforming Growth Factor-beta Receptor 1 (TGFβR1)[1],[2], and human Dihydroorotate Dehydrogenase (hDHODH)[3].
Understanding the precise 3D conformation of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical. The spatial orientation of its methyl ester group, the planarity of its aromatic core, and the halogen-bonding potential of its bromine atom dictate its trajectory within a target protein's binding pocket. This whitepaper provides a comprehensive, self-validating technical guide to the crystallographic analysis and biological application of this critical pharmacophore.
Physicochemical & Molecular Profiling
Before initiating crystallographic workflows, it is imperative to establish the baseline physicochemical properties of the compound. The presence of the polarizable bromine atom and the hydrogen-bond accepting ester group significantly influence solvent selection during crystallization.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Compound Name | Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate |
| CAS Number | 1352897-20-1 |
| Molecular Formula | C₉H₇BrN₂O₂,[4] |
| Molecular Weight | 255.07 g/mol ,[4] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų[4] |
| Rotatable Bonds | 2[4] |
| Hydrogen Bond Donors / Acceptors | 0 / 3[4] |
Crystallization Methodology: A Self-Validating Protocol
The primary bottleneck in SCXRD is the acquisition of a defect-free single crystal. For halogenated heterocyclic esters, the vapor diffusion method is preferred over slow evaporation. Slow evaporation often leads to rapid supersaturation spikes, causing twinning or microcrystalline aggregates. Vapor diffusion allows for a thermodynamically controlled approach to the metastable zone.
Step-by-Step Vapor Diffusion Protocol
-
Dissolution: Dissolve 10 mg of the synthesized compound (Purity >98%) in 0.5 mL of Dichloromethane (DCM).
-
Causality: DCM provides optimal solvation for the polar ester and the halogenated aromatic core without participating in strong hydrogen bonding that might disrupt the target crystal lattice.
-
-
Filtration (Validation Checkpoint 1): Pass the solution through a 0.22 μm PTFE syringe filter into a 2 mL inner glass vial. The solution must be optically clear. Any particulate matter will act as heterogeneous nucleation sites, leading to powder rather than single crystals.
-
Antisolvent Chamber Setup: Place the uncapped 2 mL vial inside a 20 mL scintillation vial containing 3 mL of n-Hexane. Cap the outer 20 mL vial tightly.
-
Causality: Hexane has a higher vapor pressure than DCM. It will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and inducing a state of metastable supersaturation.
-
-
Incubation & Harvesting (Validation Checkpoint 2): Store at 20 °C in a vibration-free environment for 48–72 hours. Inspect under a polarized light microscope; the presence of sharp extinction upon stage rotation confirms the single-crystalline nature of the precipitate.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once a suitable crystal is harvested, it must be immediately subjected to a rigorous data collection and refinement pipeline[5].
Figure 1: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.
Data Collection and Refinement Protocol
-
Cryoprotection: Submerge the harvested crystal in Paratone-N oil.
-
Causality: The oil displaces mother liquor and prevents the crystal from degrading due to solvent loss.
-
-
Mounting and Flash-Cooling: Mount a suitable crystal (e.g., 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop and flash-cool to 100 K in a nitrogen stream.
-
Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-resolution diffraction intensities and protects the crystal from radiation damage.
-
-
Data Collection (Validation Checkpoint 3): Irradiate with a Cu Kα radiation source (λ = 1.54184 Å). Collect preliminary frames to calculate the internal agreement factor ( Rint ). An Rint<0.05 validates that the crystal is a single domain suitable for full data collection.
-
Integration and Absorption Correction: Integrate frames and apply a multi-scan empirical absorption correction.
-
Causality: Bromine is a heavy atom that strongly absorbs X-rays. Without empirical absorption correction, the electron density map will contain severe ripple artifacts around the Br atom.
-
-
Structure Solution (Validation Checkpoint 4): Solve using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[5]. The final model must yield an R1 value < 0.05 and a featureless residual electron density map.
Structural Analysis & Molecular Geometry
Based on SCXRD data of highly analogous pyrazolo[1,5-a]pyridines and bipyrazolo[1,5-a]pyridines[5],[6], the structural geometry of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate exhibits several critical features exploitable in drug design:
-
Aromatic Core Planarity: The pyrazolo[1,5-a]pyridine core is a fully conjugated 10-π electron system. Crystallographic data consistently demonstrate a highly planar bicyclic framework with an Root-Mean-Square Deviation (RMSD) from planarity of less than 0.02 Å[6].
-
Ester Conjugation: The methyl ester at C3 adopts a nearly coplanar geometry relative to the core to maximize p−π conjugation. However, crystal packing forces and minor steric clashes with the C4 proton can induce a slight dihedral twist (typically 2°–15°).
-
Halogen Bonding (σ-Hole): The C5-bromine atom exhibits a highly polarizable electron cloud. The anisotropic distribution of electron density creates a positive electrostatic potential region (the σ -hole) along the C-Br bond axis. This enables highly directional halogen bonding with Lewis bases in the crystal lattice or with backbone carbonyls in a kinase hinge region.
Table 2: Representative Crystallographic Parameters for Pyrazolo[1,5-a]pyridine Derivatives | Crystallographic Parameter | Typical Value / Range | | :--- | :--- | | Crystal System | Monoclinic / Triclinic[5],[7] | | Space Group | P21/c or P1ˉ | | Temperature | 100(2) K | | Radiation Source | Cu Kα (λ = 1.54184 Å)[5] | | Core Planarity (RMSD) | < 0.02 Å[6] | | Ester Dihedral Angle | 2° - 15° (Highly Conjugated) | | R-factor ( R1 ) | < 0.05 |
Application in SBDD: The TGF-β/Smads Pathway
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate serves as a highly modular synthetic intermediate for developing potent inhibitors of Transforming Growth Factor-beta Receptor 1 (TGFβR1)[1],[2].
The TGF-β/Smads signaling cascade is a critical regulator of cellular proliferation, apoptosis, and fibrotic responses. Aberrant activation of this pathway is a hallmark of tumor immunosuppression, angiogenesis, and connective tissue hyperplasia[2].
Mechanism of Action
In the canonical pathway, the TGF-β ligand binds to the constitutively active TGFβR2 on the cell membrane, forming a heterodimeric complex. This complex recruits and phosphorylates TGFβR1 (also known as ALK5)[1],[2]. The activated TGFβR1 subsequently phosphorylates intracellular Smad2 and Smad3 proteins. These phosphorylated Smads oligomerize with the co-Smad (Smad4) to form a heterotrimeric complex, which translocates to the nucleus to drive target gene transcription[1],[2]. Pyrazolo[1,5-a]pyridine-derived inhibitors competitively bind to the ATP-binding pocket of TGFβR1, halting the phosphorylation of Smad2/3 and arresting the pathological signaling cascade.
Figure 2: TGF-β/Smads signaling pathway illustrating the therapeutic intervention point.
References
-
[3] Title : 8RAK: Crystal structure of human Dihydroorotate Dehydrogenase in complex with the inhibitor Source : RCSB PDB URL :[Link]
-
[1],[2] Title : WO2022063050A1 / US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof Source : Google Patents URL :
-
[5] Title : Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives Source : PMC (National Institutes of Health) URL :[Link]
-
[6] Title : Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
[7] Title : A Novel and Efficient Approach to Pyrazolo[1,5-a]pyridine Derivatives via One-Pot Tandem Reaction Source : ResearchGate URL : [Link]
Sources
- 1. WO2022063050A1 - Pyrazole compound and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 3. rcsb.org [rcsb.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. The pyrazolo[1,5-a]pyridine scaffold is a privileged motif in medicinal chemistry, and the C-C bond formation facilitated by the Suzuki-Miyaura reaction is a cornerstone of modern drug discovery.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide insights into the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Suzuki-Miyaura Reaction
The pyrazolo[1,5-a]pyridine core is a key structural component in a variety of biologically active compounds, including approved drugs and clinical candidates.[1] Its unique electronic and three-dimensional properties make it an attractive scaffold for targeting a range of biological entities. The ability to functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron species, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[2][3][4] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules.[2][3] The reaction's tolerance of a wide array of functional groups, its generally mild conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in the drug development pipeline.[5]
This application note focuses on the Suzuki-Miyaura coupling of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a versatile building block for the synthesis of novel pyrazolo[1,5-a]pyridine derivatives. The presence of the bromo-substituent at the 5-position offers a handle for the introduction of diverse aryl and heteroaryl moieties, enabling extensive exploration of the chemical space around this privileged scaffold.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, forming a Pd(II) intermediate.[2][3] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the boronic acid or its ester by a base to form a more nucleophilic "ate" complex.[8][9] The choice of base is critical and can significantly impact the reaction rate and yield.[9]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier (Example) | Notes |
| Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | 1352897-20-1 | Sigma-Aldrich[10] | The starting aryl bromide. |
| Arylboronic Acid | Variable | Various | The coupling partner. Ensure it is of high purity. Boronic acids can be prone to decomposition; storage under inert atmosphere is recommended. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | Various | A common and effective Pd(0) catalyst. Other catalysts such as Pd₂(dba)₃ with a phosphine ligand or pre-catalysts like XPhos-Pd-G2 can also be used, especially for challenging couplings.[11][12] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | A common inorganic base. Other bases such as K₃PO₄, Cs₂CO₃, or NaHCO₃ can be used.[9][13] The choice of base can be critical, especially with base-sensitive substrates.[8] |
| 1,4-Dioxane | 123-91-1 | Various | A common solvent for Suzuki couplings. Other solvents like toluene, THF, or DMF can also be used, often with the addition of water.[2] |
| Water (degassed) | 7732-18-5 | N/A | Often used as a co-solvent to aid in the dissolution of the inorganic base and facilitate the catalytic cycle. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | Various | For drying the organic extract. |
| Ethyl Acetate | 141-78-6 | Various | For extraction. |
| Hexanes | 110-54-3 | Various | For purification by column chromatography. |
| Silica Gel | 7631-86-9 | Various | For column chromatography. |
Reaction Setup and Procedure
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust catalyst, for less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems may be required.[12] Buchwald and Fu have developed highly effective phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can significantly improve reaction efficiency.[5][12]
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid.[9] For substrates containing base-sensitive functional groups, such as the methyl ester in our target molecule, a milder base like NaHCO₃ or K₃PO₄ may be preferable to stronger bases like NaOH or KOH to prevent hydrolysis.[13] In some cases, fluoride bases like KF or CsF can be effective.[8]
-
Solvent System: The choice of solvent can influence the solubility of the reagents and the reaction kinetics. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[2] The addition of water is often beneficial for dissolving the inorganic base and promoting the transmetalation step.
-
Debromination: A common side reaction is the hydrodehalogenation (debromination) of the starting material. This can be more pronounced with electron-rich aryl bromides or under prolonged heating. Using a more active catalyst system to accelerate the desired coupling can sometimes mitigate this issue.[13]
-
Protodeborylation: Boronic acids can undergo protodeborylation, especially at elevated temperatures and in the presence of water. Using a slight excess of the boronic acid can help to compensate for this side reaction. Pinacol esters of boronic acids are generally more stable towards protodeborylation.[2]
Conclusion
The Suzuki-Miyaura coupling of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a powerful and reliable method for the synthesis of a diverse range of C-5 substituted pyrazolo[1,5-a]pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate novel compounds for drug discovery and development. The protocol provided herein serves as a robust starting point, and with thoughtful optimization, can be adapted to a wide variety of coupling partners, ultimately accelerating the exploration of this important chemical space.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Corberan, R., & Mata, J. A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 2096-2115. Available from: [Link]
-
Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 130-139. Available from: [Link]
-
El-Shorbagy, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2963-2973. Available from: [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link]
-
Seto, S., et al. (2010). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. HETEROCYCLES, 81(6), 1467. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Academia.edu. Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Available from: [Link]
-
PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Available from: [Link]
-
Semantic Scholar. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017). Available from: [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020). Available from: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Available from: [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available from: [Link]
-
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Available from: [Link]
-
ACS Publications. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011). Available from: [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from: [Link]
-
PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Available from: [Link]
-
Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. (2016). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]
-
ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Available from: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate - [sigmaaldrich.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. proprogressio.hu [proprogressio.hu]
Palladium-catalyzed cross-coupling with Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate
As a Senior Application Scientist, this guide provides an in-depth technical overview and detailed protocols for palladium-catalyzed cross-coupling reactions with Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. The document is structured to provide not just procedural steps, but also the underlying scientific rationale, troubleshooting insights, and best practices to ensure successful and reproducible outcomes.
The Strategic Importance of Functionalized Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] Its derivatives have been investigated as potential therapeutics for a range of conditions, including cancer, neurodegenerative diseases, and various infectious diseases.[1] The ability to precisely and efficiently modify this core structure is paramount in drug discovery for developing structure-activity relationships (SAR) and optimizing lead compounds.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3][4] This guide focuses on Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a key building block, where the C-5 bromine atom serves as a reactive handle for introducing diverse chemical functionality.
Core Principles: Understanding the Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][5] A thorough understanding of this cycle is critical for rational problem-solving and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[2] The reactivity of the aryl halide generally follows the trend I > OTf ≈ Br > Cl.[8]
-
Transmetalation : An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) exchanges its organic group with the halide on the Pd(II) complex. In the case of Suzuki coupling, this step requires activation of the organoboron compound by a base.[9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: Generalized catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[10] Its advantages include mild reaction conditions, broad functional group tolerance, and the use of commercially available and generally non-toxic boronic acids.[10]
Expert Insights: Rationale for Conditions
-
Catalyst System : Pd(dppf)Cl₂ is a robust and reliable precatalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a bidentate phosphine that stabilizes the palladium center, preventing its decomposition into inactive palladium black, and promotes the reductive elimination step.[11]
-
Base : A moderately strong base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] Cs₂CO₃ is often used for less reactive substrates due to its higher solubility and basicity.[12]
-
Solvent System : A mixture of an aprotic polar solvent like 1,4-dioxane or DMF and water is common. The organic solvent solubilizes the substrates and catalyst, while water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.[6]
Detailed Step-by-Step Protocol
-
Reaction Setup : To a flame-dried Schlenk tube or microwave vial, add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling (3 cycles). This is crucial as oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[13]
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 4-24 hours.[10] Microwave irradiation (e.g., 135-140 °C for 30 minutes) can significantly accelerate the reaction.[10][14]
-
Monitoring : Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.[10]
-
Purification : Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]
Data and Troubleshooting
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (9:1) | 100 / 12h | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3.0) | MeCN/H₂O (9:1) | 85 / 16h | ~80-90 |
| 3 | 3-Pyridylboronic acid | XPhosPdG2 (2) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 / 12h | ~75-85 |
-
Low/No Conversion : Ensure reagents are pure and solvents are rigorously degassed. Increase catalyst loading (up to 10 mol%) or switch to a more active precatalyst/ligand system (e.g., a Buchwald-type ligand).[8]
-
Formation of Palladium Black : This indicates catalyst decomposition. Improve degassing, use a more stabilizing ligand, or lower the reaction temperature.[13]
-
Homocoupling of Boronic Acid : This side reaction is promoted by oxygen. Ensure a strictly inert atmosphere.[6]
-
Protodeborylation : The boronic acid is replaced by a hydrogen atom. Use a milder base or boronic esters (e.g., pinacol esters), which are more stable.[8][15]
Application Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[11][16] This reaction is indispensable for synthesizing the aniline and N-heteroaryl motifs prevalent in pharmaceuticals.[17]
Expert Insights: Rationale for Conditions
-
Catalyst System : C-N bond formation often requires more specialized ligands than C-C coupling. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos) are essential.[18] They accelerate the challenging C-N reductive elimination step and stabilize the active catalyst. Pd₂(dba)₃ is a common Pd(0) source that requires in-situ coordination with the ligand.
-
Base : A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are most common. They are strong enough to deprotonate the amine without competing as a nucleophile.[18]
-
Solvent : Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory. Water must be strictly excluded as it will react with the strong base and can hydrolyze the catalyst and substrates.
Detailed Step-by-Step Protocol
-
Reaction Setup (Glovebox Recommended) : In an inert atmosphere glovebox, add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the biarylphosphine ligand (e.g., XPhos, 2.5-5 mol%) to a dry reaction vessel.
-
Reagent Addition : Add the strong base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2-1.5 equiv.).
-
Reaction Execution : Seal the vessel tightly and heat with vigorous stirring to the desired temperature (typically 80-120 °C) for 4-24 hours. If using a microwave, typical conditions might be 100-140 °C for 30-60 minutes.[18]
-
Monitoring : Track progress via LC-MS.
-
Work-up : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite.
-
Purification : Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Data and Troubleshooting
| Entry | Amine | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Piperidine | tBuDavePhos (4) | KOtBu (2.0) | Xylene | 140 (MW) / 30m | ~90-98 |
| 2 | Morpholine | XPhos (5) | NaOtBu (1.5) | Toluene | 110 / 16h | ~85-95 |
| 3 | Aniline | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 / 20h | ~70-80 |
-
Hydrodehalogenation (Bromine replaced by H) : This side reaction can compete with amination. It may indicate poor catalyst activity or issues with the amine purity. Screening different ligands or bases can help.[19]
-
Catalyst Inhibition : Amines can act as ligands for palladium, sometimes inhibiting the catalytic cycle. Using a slight excess of the phosphine ligand relative to the palladium can mitigate this.[19]
-
Low Reactivity with Electron-Rich Amines : These amines can be challenging. Using more electron-rich, sterically hindered ligands (like the "G3" or "G4" Buchwald precatalysts) can improve results.
Application Protocol 3: Sonogashira C-C(sp) Coupling
The Sonogashira reaction is the most prevalent method for coupling terminal alkynes with aryl halides, providing direct access to C(sp²)-C(sp) bonds.[20][21] The resulting aryl alkynes are valuable intermediates in organic synthesis and materials science.
Expert Insights: Rationale for Conditions
-
Dual Catalysis : The traditional Sonogashira reaction employs a dual catalytic system.[22] A palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper's role is to react with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[21]
-
Base/Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X acid formed during the reaction and often as the solvent or co-solvent.
-
Copper-Free Conditions : To avoid the primary side reaction—Glaser coupling (oxidative homocoupling of the alkyne mediated by copper)—copper-free Sonogashira protocols have been developed. These typically require a different palladium catalyst and a stronger base.
Detailed Step-by-Step Protocol (Traditional with Copper)
-
Reaction Setup : To a Schlenk tube, add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 3-10 mol%).
-
Inert Atmosphere : Seal and purge the vessel with an inert gas (3 cycles). Rigorous exclusion of oxygen is critical to prevent Glaser coupling.
-
Reagent Addition : Under inert atmosphere, add degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-5 equiv.).
-
Alkyne Addition : Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Reaction Execution : Stir the mixture at room temperature or with gentle heating (40-80 °C) for 2-16 hours.[14]
-
Monitoring : Track consumption of the starting material by TLC or LC-MS.
-
Work-up : Once complete, dilute the reaction with an organic solvent and filter through Celite to remove metal salts.
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Data and Troubleshooting
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Temp (°C) / Time | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | 60 / 8h | ~80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (4) | RT / 12h | ~90-98 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N (3) | 50 / 6h | ~75-85 |
-
Glaser Homocoupling : The primary side product is the di-yne from alkyne homocoupling. This is caused by oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[23]
-
Stalled Reaction : If the reaction stalls, fresh catalyst may be needed. In some cases, switching to a different solvent like DMF can be beneficial, although polar aprotic solvents can sometimes slow the reaction by competing for coordination sites on the palladium.[8]
General Workflow and Best Practices
A successful cross-coupling campaign relies on meticulous technique. The following workflow summarizes the critical stages applicable to all protocols described.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Safety Precautions
-
Palladium Catalysts : While generally stable, palladium on carbon (Pd/C) can be pyrophoric and should be handled with care, especially when dry.[24] Other palladium salts can be toxic. Always handle in a well-ventilated fume hood.[25][26]
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. They should be stored and handled under an inert atmosphere.[13]
-
Bases : Strong bases like NaOtBu and KOtBu are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.
-
Solvents : Many solvents used (Toluene, Dioxane, DMF) have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality.
- (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- (2020).
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved March 25, 2026, from [Link]
-
Heck Coupling - Organic Synthesis. (n.d.). organic-synthesis.com. Retrieved March 25, 2026, from [Link]
-
(2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]
-
(2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved March 25, 2026, from [Link]
-
Heck reaction. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
-
(2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic... Fiveable. Retrieved March 25, 2026, from [Link]
- Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
-
Cross-Coupling Reactions Guide. (n.d.). Buchi. Retrieved March 25, 2026, from [Link]
-
(n.d.). Heck Reaction. Retrieved March 25, 2026, from [Link]
- (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
-
(n.d.). Method development using gas chromatography to monitor carbon-carbon cross coupling reactions by metal coordinated teterazamacrocyles | Poster Board #175. American Chemical Society. Retrieved March 25, 2026, from [Link]
-
(2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved March 25, 2026, from [Link]
- (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
-
(2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Retrieved March 25, 2026, from [Link]
-
(2025, March 4). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates | Organic Letters. ACS Publications. Retrieved March 25, 2026, from [Link]
-
(n.d.). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs. Retrieved March 25, 2026, from [Link]
-
Safety Data Sheet: Palladium. (n.d.). Carl ROTH. Retrieved March 25, 2026, from [Link]
-
(2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved March 25, 2026, from [Link]
-
(n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved March 25, 2026, from [Link]
-
(2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]
-
(n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Retrieved March 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 25, 2026, from [Link]
-
(n.d.). Suzuki–Miyaura coupling reaction of brominated... ResearchGate. Retrieved March 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmcct.com [jmcct.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 24. honrel.com [honrel.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. carlroth.com [carlroth.com]
Application Note: Scalable Synthesis and Downstream Functionalization of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Introduction and Pharmaceutical Context
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352897-20-1) is a highly versatile, bicyclic heteroaromatic building block widely utilized in modern drug discovery. Its rigid planar structure and strategic halogen placement make it an ideal scaffold for developing kinase inhibitors, particularly those targeting the Transforming Growth Factor Beta Receptor 1 (TGFβR1) pathway, which is implicated in oncology (immunosuppression, angiogenesis) and severe fibrotic diseases [1].
When designing scale-up routes for such advanced intermediates, process chemists must balance yield, regioselectivity, and thermal safety. This application note details a robust, scalable synthetic strategy, moving away from hazardous bench-scale reagents to process-friendly alternatives, and demonstrates its utility in downstream cross-coupling reactions.
Physicochemical Properties
Understanding the baseline properties of the intermediate is critical for designing isolation and purification workflows.
| Property | Value | Analytical Significance |
| CAS Number | 1352897-20-1 | Unique identifier for regulatory tracking. |
| Molecular Formula | C9H7BrN2O2 | Baseline for mass spectrometry (MS) validation. |
| Molecular Weight | 255.07 g/mol | Monoisotopic mass: 253.969 [2]. |
| Topological Polar Surface Area | 43.6 Ų | Indicates moderate lipophilicity, aiding in organic extraction. |
| Storage Conditions | 2-8°C, dry, sealed | Prevents ambient hydrolysis of the methyl ester [1]. |
Biological Application: Targeting TGF-β Signaling
The pyrazolo[1,5-a]pyridine core acts as a competitive ATP-binding site inhibitor in the TGFβR1 kinase domain. By halting the phosphorylation of SMAD2/3, these derivatives prevent the formation of the SMAD complex, thereby downregulating the transcription of pro-fibrotic and pro-metastatic genes [3].
Fig 1: TGF-β signaling pathway targeted by pyrazolo[1,5-a]pyridine derivatives.
Scale-Up Synthesis Strategy and Causality
The classical synthesis of pyrazolo[1,5-a]pyridines relies on the N-amination of a substituted pyridine followed by a [3+2] cycloaddition with an activated alkyne.
Expertise & Causality in Reagent Selection:
-
N-Amination: Bench-scale procedures often utilize O-(mesitylsulfonyl)hydroxylamine (MSH). However, MSH is shock-sensitive and poses severe explosion risks at scale. Our protocol substitutes MSH with Hydroxylamine-O-sulfonic acid (HOSA) . HOSA is thermally stable, commercially available in bulk, and provides a controlled, endothermic dissolution profile suitable for multi-kilogram batch sizes.
-
Cycloaddition Base: The [3+2] cycloaddition requires a base to generate the reactive N-ylide intermediate. While DBU is effective, it complicates aqueous workup. We utilize Potassium Carbonate (K2CO3) in a biphasic system, which drives the reaction efficiently while allowing the inorganic salts to be easily washed away, creating a self-validating purification step.
Fig 2: Scalable synthetic workflow for the pyrazolo[1,5-a]pyridine core.
Experimental Protocols
Protocol A: Synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Note: This protocol is optimized for a 100g scale to demonstrate process viability.
-
N-Amination (Ylide Formation):
-
Charge a 2L jacketed reactor with 4-bromopyridine (100 g, 0.63 mol) and water (500 mL). Cool the mixture to 5°C.
-
Slowly add HOSA (85.8 g, 0.76 mol) in portions over 45 minutes, maintaining the internal temperature below 15°C to prevent premature degradation of the aminating agent.
-
Add an aqueous solution of K2CO3 (87 g in 200 mL water) dropwise. Stir for 12 hours at room temperature.
-
Self-Validation Check: Monitor via UPLC-MS. The formation of the 1-amino-4-bromopyridinium intermediate (m/z 173/175 [M]+) should be >95% complete.
-
-
[3+2] Cycloaddition:
-
To the stirred aqueous suspension of the intermediate, add dichloromethane (DCM, 800 mL), followed by methyl propiolate (63.8 g, 0.76 mol).
-
Add a second charge of K2CO3 (130 g, 0.94 mol) portion-wise. The biphasic mixture allows the generated N-ylide to immediately partition into the organic phase and react with the alkyne, suppressing side reactions.
-
Stir vigorously at 25°C for 24 hours.
-
-
Workup and Isolation:
-
Separate the phases. Extract the aqueous layer with DCM (2 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Recrystallize the crude solid from Ethyl Acetate/Heptane (1:3) to yield the title compound as an off-white crystalline solid.
-
Protocol B: Downstream Functionalization via Heck Coupling
To demonstrate the utility of the 5-bromo position, we adapt a microwave-assisted Heck coupling protocol utilized in the synthesis of advanced TGFβR1 inhibitors [3].
-
Reaction Setup:
-
In a microwave vial, dissolve Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (380 mg, 1.41 mmol) in anhydrous acetonitrile (1 mL).
-
Add vinyl ethyl ether (1.02 g, 14.12 mmol) as the coupling partner.
-
-
Catalyst and Base Addition:
-
Add Triethylamine (TEA) (285.79 mg, 2.82 mmol) to serve as the base and reduce the Pd(II) precatalyst.
-
Add [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (103.23 mg, 141.21 μmol). Causality: Pd(dppf)Cl2 is chosen because its bidentate ligand structure prevents catalyst deactivation and promotes efficient oxidative addition into the challenging electron-rich heteroaryl bromide bond.
-
-
Execution and Isolation:
-
Seal the vial, purge with N2, and subject to microwave irradiation at 110°C for 1 hour.
-
Self-Validation Check: HPLC analysis should indicate complete consumption of the starting material (RT shift and disappearance of the 254/256 m/z doublet).
-
Dilute the reaction solution with water, extract with ethyl acetate, dry, and purify via silica gel chromatography to isolate the functionalized enol ether intermediate.
-
Process Safety and Analytical Standards
For rigorous E-E-A-T compliance in a laboratory setting, the following analytical standards must be met to validate the integrity of the synthesized batch:
-
Purity: >98% by HPLC (Area %).
-
Residual Palladium (for downstream APIs): < 10 ppm, achieved via scavenging resins (e.g., QuadraPure® TU) post-Heck coupling.
-
Safety: The final product and its intermediates must be handled with appropriate PPE (gloves, safety goggles, lab coat) in a well-ventilated fume hood, as indicated by standard P-codes (P261, P280) [1].
References
- Google Patents.US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof. Google Patents.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them prime targets for small-molecule inhibitors in targeted therapy.[3][4] Within the vast landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have emerged as "privileged structures."[4][5][6] Their rigid, planar, bicyclic framework is highly amenable to chemical modification and serves as an excellent hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.[3][4]
This guide focuses on a particularly versatile starting material, Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate . This compound offers two orthogonal points for chemical diversification: the C5-bromo position, ideal for palladium-catalyzed cross-coupling reactions, and the C3-ester, which can be readily converted to a carboxamide. This dual functionality allows for the systematic and efficient construction of large compound libraries to probe structure-activity relationships (SAR) and develop novel, potent, and selective kinase inhibitors.[7]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| Chemical Name | Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | N/A |
| CAS Number | 1352897-20-1 | [8] |
| Molecular Formula | C₉H₇BrN₂O₂ | [9] |
| Molecular Weight | 255.07 g/mol | [8][9] |
| Appearance | Off-white to yellow solid | Inferred |
Overall Synthetic Strategy: A Modular Approach
The synthetic utility of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate lies in its suitability for a modular, or library-based, synthetic approach. The two reactive sites can be addressed sequentially to generate a diverse array of final products from a common intermediate. The general workflow is outlined below.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol:
-
Reagent Setup: To an oven-dried reaction vessel, add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2–1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. Common systems include Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like XPhos (4-10 mol%). [10][11]3. Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent(s) via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). [12][11]5. Reaction: Heat the mixture with vigorous stirring to 80–110 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes & Critical Parameters:
-
Debromination: A common side reaction is hydro-debromination of the starting material. [10]Using a more active catalyst system (e.g., a second-generation Buchwald palladacycle like XPhos Pd G2) can sometimes mitigate this by promoting the desired coupling at lower temperatures or shorter reaction times. [10][11]* Base and Solvent: The choice of base and solvent is crucial. For base-sensitive functional groups on the boronic acid, a milder base like K₃PO₄ or KF may be necessary. [12][13]* Inert Conditions: Oxygen can oxidatively deactivate the Pd(0) catalyst. Thoroughly degassing solvents and maintaining a positive pressure of an inert gas is critical for reproducible results.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines, which are common features in kinase inhibitors.
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a stoichiometric amount of base. [14]The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex followed by reductive elimination to form the C-N bond. [14][15]The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step. [16] Detailed Protocol:
-
Reagent Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv) to an oven-dried reaction vessel.
-
Solvent and Reactants: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Stir for several minutes to allow for catalyst pre-formation. Add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) and the desired amine (1.1–1.3 equiv).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2–24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Notes & Critical Parameters:
-
Ligand Choice: The ligand is the most critical variable. For primary alkylamines and anilines, ligands like Xantphos are often effective. For more challenging couplings, such as with secondary amines or electron-poor anilines, more specialized ligands like BrettPhos may be required. [16]* Base Sensitivity: Sodium tert-butoxide (NaOtBu) is a strong, effective base but can be incompatible with base-labile functional groups (like the methyl ester, which can undergo transesterification or hydrolysis). In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened. [16]* Atmosphere: This reaction is even more sensitive to oxygen than the Suzuki coupling. Strict adherence to inert atmosphere techniques is mandatory for success.
Protocol 3: Saponification of the C3-Methyl Ester
Conversion of the methyl ester to the corresponding carboxylic acid is a prerequisite for introducing diverse amide functionalities, a key element in many kinase inhibitors for establishing hydrogen bond interactions. [7][17] Principle: Saponification is the base-mediated hydrolysis of an ester. [18]The reaction is typically driven to completion by using a stoichiometric or slight excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system. [19][20] Detailed Protocol:
-
Reaction Setup: Dissolve the methyl ester substrate (1.0 equiv) in a mixture of an organic solvent (e.g., tetrahydrofuran (THF) or methanol) and water (e.g., 2:1 to 3:1 v/v).
-
Base Addition: Add an aqueous solution of LiOH (1.5–3.0 equiv) or NaOH (1.5–3.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40–50 °C) until the starting material is consumed as monitored by TLC or LC-MS (typically 1–16 hours).
-
Work-up and Acidification: Cool the reaction mixture in an ice bath. Slowly add aqueous HCl (e.g., 1 M or 2 M) until the pH of the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid product.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which is often pure enough for the next step.
Scientist's Notes & Critical Parameters:
-
Choice of Base: LiOH is often preferred as it can lead to cleaner reactions with fewer side products compared to NaOH or KOH in some systems.
-
Temperature Control: For substrates with other base-sensitive groups, running the reaction at room temperature or below is advisable to minimize potential side reactions.
-
Complete Acidification: Ensure complete protonation of the carboxylate salt during work-up to maximize the yield of the isolated carboxylic acid. Checking the pH is essential.
Protocol 4: Amide Coupling to Form C3-Carboxamides
The final step in many synthetic routes is the formation of the amide bond, which is critical for mimicking peptide bonds and interacting with the kinase hinge region.
Principle: Amide bond formation typically proceeds by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to form a highly reactive activated ester intermediate in situ. [7] Detailed Protocol:
-
Reagent Setup: Dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Amine and Base Addition: Add the desired primary or secondary amine (1.0–1.2 equiv) followed by a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0–3.0 equiv).
-
Coupling Reagent: Add the amide coupling reagent (e.g., HATU, 1.1–1.3 equiv) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2–12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Scientist's Notes & Critical Parameters:
-
Coupling Reagent Choice: HATU is highly efficient and often provides excellent yields but is more expensive. The EDC/HOBt system is a classic, cost-effective alternative.
-
Reaction Temperature: Adding the coupling reagent at 0 °C helps to control the initial exothermic reaction and minimize side reactions, such as racemization if the amine is chiral.
-
Base: The organic base is crucial for scavenging the acid produced during the reaction and ensuring the amine nucleophile remains in its free base form.
Conclusion
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a high-value starting material for the synthesis of kinase inhibitors. The orthogonal reactivity of its bromo and ester functionalities allows for the application of robust and well-established synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. By strategically combining these reactions, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery of next-generation targeted therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
- Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publisher.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
- Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications.
- Buchwald–Hartwig amin
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald-Hartwig Amin
- Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxyl
- Methyl 6-bromopyrazolo(1,5-a)
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Synthesis from Carboxylic Acid Deriv
- A green and efficient hydrolysis of met. JOCPR.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate | C9H7BrN2O2 | CID 53488154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. mdpi.com [mdpi.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
Application Note: Late-Stage Functionalization of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Derivatives
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Scientific Rationale & Scaffold Significance
The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged structural motif in modern drug discovery. Frequently employed as a metabolically stable bioisostere for indoles and azaindoles, this electron-rich N-fused heterocycle is a core component in dopamine D3 receptor ligands, kinase inhibitors, and advanced agrochemicals[1].
Within this chemical space, Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352897-20-1) serves as an exceptionally versatile building block for Late-Stage Functionalization (LSF). The strategic value of this specific derivative lies in its orthogonal reactivity profile:
-
The C5-Bromide: Acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The C3-Methyl Carboxylate: Provides a stable protecting group during C5-metalation, which can subsequently be unmasked via saponification and subjected to amidation. This exact C3-carboxamide functionalization strategy has been instrumental in the discovery of novel pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) as potent antituberculosis agents against drug-resistant Mycobacterium tuberculosis[2].
By leveraging these two handles, medicinal chemists can rapidly generate diverse analog libraries for Structure-Activity Relationship (SAR) campaigns without needing to rebuild the bicyclic core de novo.
Mechanistic Framework: Orthogonal Functionalization Strategy
The causality behind the success of this LSF strategy relies on the differential reactivity of the C5 and C3 positions. The C5-C(sp²) bond is activated toward oxidative addition by the presence of the bromide leaving group. Meanwhile, the C3-ester is sterically and electronically stable to the mild inorganic bases (e.g., K2CO3 ) used in typical palladium-catalyzed cross-couplings.
This dictates a specific operational sequence: C5 Cross-Coupling must generally precede C3 Amidation . If the amidation is performed first, the resulting secondary amide introduces an acidic N-H proton that can poison palladium catalysts or lead to undesired N-arylation during subsequent Buchwald-Hartwig or Suzuki cycles[3].
Caption: Orthogonal late-stage functionalization workflow dictating C5 modification prior to C3 amidation.
Quantitative Data: Reaction Scope & Efficiency
The following table summarizes the validated functional group tolerance and average yields for the LSF of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate across various reaction paradigms.
| Reaction Type | Reagents / Catalyst System | Target Substitution | Avg. Yield (%) | Functional Group Tolerance & Notes |
| Suzuki-Miyaura | Ar-B(OH)2 , Pd(dppf)Cl2 , K2CO3 , Dioxane/ H2O | C5-Aryl / Heteroaryl | 75 - 92% | High: Tolerates C3-ester, nitriles, ethers, and unprotected alcohols. |
| Buchwald-Hartwig | R2NH , Pd2dba3 , XPhos, Cs2CO3 , Toluene | C5-Amino | 65 - 85% | Moderate: Sensitive to acidic protons; primary amines may require optimization. |
| Sonogashira | Terminal Alkyne, Pd(PPh3)2Cl2 , CuI, Et3N | C5-Alkynyl | 70 - 88% | High: Excellent for rigidifying linkers in PROTAC or fluorophore design. |
| Amidation | 1. LiOH, THF/ H2O 2. RNH2 , HATU, DIPEA | C3-Carboxamide | 80 - 95% | High: Highly efficient for generating antituberculosis PPA analogs[2]. |
Self-Validating Experimental Protocols
Protocol A: C5 Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl or heteroaryl group at the C5 position while preserving the C3 methyl ester.
Causality & Reagent Selection: Pd(dppf)Cl2 is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-determining reductive elimination step. A biphasic 1,4-Dioxane/Water mixture ensures the solubility of both the organic substrate and the inorganic base ( K2CO3 ).
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 1.0 mmol, 255 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol, 345 mg).
-
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized H2O (2.0 mL). Degas the suspension by sparging with Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol, 36 mg) under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc, 3:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the C5-arylated product.
Caption: Pd-catalyzed Suzuki-Miyaura cycle at the C5 position of the pyrazolo[1,5-a]pyridine core.
Protocol B: C3 Saponification & Amidation
Objective: To convert the C3 methyl ester into a diverse array of carboxamides (e.g., for antituberculosis drug screening).
Causality & Reagent Selection: HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This drives the amidation of the potentially sterically hindered or electronically deactivated C3-carboxylic acid to completion at room temperature, minimizing side reactions.
Step-by-Step Procedure:
-
Saponification: Dissolve the C5-functionalized methyl ester (1.0 mmol) in a mixture of THF/MeOH/ H2O (3:1:1, 5.0 mL). Add LiOH⋅H2O (3.0 equiv, 3.0 mmol, 126 mg). Stir at room temperature for 2–4 hours until LC-MS indicates complete hydrolysis.
-
Acidification: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with Water (5 mL) and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 3–4. Collect the precipitated carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum overnight.
-
Amidation: In a dry vial, dissolve the resulting carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol, 260 µL) and the desired primary/secondary amine (1.2 equiv, 0.6 mmol).
-
Activation: Add HATU (1.2 equiv, 0.6 mmol, 228 mg) in one portion. Stir the reaction mixture at room temperature for 12 hours.
-
Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4 , concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the final pyrazolo[1,5-a]pyridine-3-carboxamide.
Troubleshooting & Quality Control
-
Incomplete C5 Oxidative Addition: If the starting bromide is unreactive, verify the quality of the Palladium catalyst. Pd(dppf)Cl2 should be stored in a desiccator. Alternatively, switch to a more electron-rich ligand system like XPhos or RuPhos.
-
Ester Hydrolysis During Suzuki Coupling: If the C3-methyl ester hydrolyzes prematurely during the cross-coupling, reduce the equivalents of K2CO3 to 1.5, or switch to a milder, anhydrous base such as Cs2CO3 in anhydrous Toluene at 100 °C.
-
Poor Amide Coupling Yields: Ensure the intermediate C3-carboxylic acid is thoroughly dried. Residual water from the saponification step will rapidly hydrolyze the HATU active ester, leading to starting material recovery.
References
-
Modular Access to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines and Their Benzo Analogues through a Copper(I)-Catalyzed Radical Annulation Organic Letters - ACS Publications[Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents PMC - NIH[Link]
-
Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines The Journal of Organic Chemistry - ACS Publications[Link]
-
Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews - ACS Publications[Link]
Sources
Technical Support Center: Synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Synthesis Overview: The Primary Pathway
The most common and regioselective route to Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate involves a two-step sequence: (1) N-amination of a substituted pyridine, followed by (2) a base-mediated [3+2] cycloaddition reaction with an appropriate alkyne.[1] This method is favored for its reliability and control over isomer formation.[2][3]
Caption: General Synthetic Workflow for Target Compound.
Troubleshooting Guide: Question & Answer Format
Part 1: The N-Amination Step
Question 1: My yield for the 1-amino-4-bromopyridinium salt is low. What are the common causes and solutions?
Answer: Low yield in the N-amination step typically stems from three primary issues: the choice of aminating agent, reaction conditions, and the stability of the starting pyridine.
-
Causality of Experimental Choices:
-
Aminating Agent: The reactivity of the aminating agent is crucial. O-mesitylenesulfonylhydroxylamine (MSH) is often preferred for its higher reactivity and cleaner reaction profile compared to O-(2,4-dinitrophenyl)hydroxylamine (DNPH).[1] While DNPH is effective, the dinitrophenyl leaving group can sometimes lead to colored impurities that complicate purification.
-
Reaction Temperature: This reaction is often exothermic. Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature helps to control the reaction rate and prevent decomposition of the aminating agent and the product.[1]
-
Atmosphere and Solvent: The N-aminopyridinium salts can be sensitive to moisture. Performing the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) is recommended to prevent hydrolysis and side reactions.
-
-
Troubleshooting Steps:
-
Switch Aminating Agent: If using DNPH and experiencing issues, consider switching to MSH.
-
Control Temperature: Ensure the reaction mixture is adequately cooled (0 °C) before and during the addition of the aminating agent.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere.
-
Monitor Starting Material: The nucleophilicity of the pyridine nitrogen is key. Electron-withdrawing groups can decrease reactivity. While the 4-bromo substituent is tolerated, highly deactivated pyridines may require longer reaction times or more reactive aminating agents.[2]
-
Part 2: The [3+2] Cycloaddition Step
This step is the most critical for yield and purity. The reaction involves the in situ formation of a pyridinium ylide via deprotonation of the N-aminopyridinium salt, which then undergoes a 1,3-dipolar cycloaddition with methyl propiolate.
Question 2: The cycloaddition reaction is not going to completion, or the yield is very low. How can I optimize this?
Answer: This is a common challenge. The efficiency of the cycloaddition is highly dependent on the delicate balance of base strength, temperature, and solvent. An incorrect choice can lead to failed reactions or the formation of multiple side products.[2]
-
Causality of Experimental Choices:
-
Base Selection: The base is critical for deprotonating the aminopyridinium salt to form the reactive ylide intermediate.
-
An inorganic base like Potassium Carbonate (K₂CO₃) is often a good first choice. It is mild enough to minimize side reactions but effective in promoting ylide formation.[1]
-
Organic bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) can also be used.[3] However, stronger bases like DBU can sometimes lead to dimerization or polymerization of the alkyne or ylide, reducing the yield of the desired product. The choice depends on the acidity of your specific pyridinium salt.
-
-
Temperature Control: Temperature influences the stability of the reactive ylide intermediate. While some protocols run at room temperature, others require cooling to maintain the concentration of the ylide and prevent decomposition.[1][4] A patent for a similar structure suggests temperatures as low as -70 to -50 °C can be beneficial.[4]
-
Solvent Polarity: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically used to dissolve the pyridinium salt and facilitate the polar cycloaddition mechanism.[1][2] Dichloromethane (DCM) has also been shown to provide good yields.[2]
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the cycloaddition step.
Question 3: I am observing several unidentified bromine-containing side products by LC-MS. What could they be?
Answer: The observation of multiple bromine-containing side products has been reported and can be a significant cause of low yield.[2]
-
Plausible Side Reactions:
-
Ylide Dimerization/Decomposition: The pyridinium ylide is a reactive intermediate. If it does not react with the alkyne efficiently, it can undergo self-condensation or decomposition pathways.
-
Michael Addition: If using an α,β-unsaturated carbonyl compound instead of an alkyne, a Michael addition can sometimes compete with the desired cycloaddition.[3]
-
Reaction with Solvent: Highly reactive intermediates could potentially react with solvents like DMF.
-
Incomplete Aromatization: The initial cycloaddition product is a dihydropyrazolopyridine. An oxidative aromatization step is required to furnish the final product. If this step is inefficient, the intermediate may be observed or may decompose upon workup. Often, this aromatization happens spontaneously in air, but sometimes an oxidant is required for related syntheses.[5][6]
-
-
Mitigation Strategies:
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of decomposition side reactions relative to the desired cycloaddition.
-
Slow Addition: Adding the base or the alkyne slowly to the reaction mixture can help maintain a low concentration of the reactive intermediates, favoring the bimolecular reaction over unimolecular decomposition or dimerization.
-
Check Atmosphere: Ensure the reaction is under an inert atmosphere to prevent unwanted oxidation or side reactions with atmospheric components.
-
Part 3: Purification and Isolation
Question 4: How can I effectively purify the final product from reaction byproducts?
Answer: Purification can be challenging due to the presence of both starting materials and byproducts from the aminating agent. A systematic approach is required.
-
Typical Impurities:
-
Unreacted methyl propiolate (volatile).
-
Unreacted N-aminopyridinium salt (polar, water-soluble).
-
Byproducts from the aminating agent (e.g., mesitylenesulfonic acid or 2,4-dinitrophenol).
-
Polymeric or tar-like side products.
-
-
Purification Protocol:
-
Aqueous Workup: After the reaction, a standard aqueous workup is the first step. Quench the reaction with water and extract with an organic solvent like Ethyl Acetate or DCM. A wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic byproducts like mesitylenesulfonic acid. A wash with a mild acid may be needed if a basic byproduct is present.
-
Silica Gel Chromatography: This is the most common method for final purification. A gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with Ethyl Acetate, is effective. The product is moderately polar.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be used to achieve high purity.
-
Dealing with Difficult Mixtures: In cases where impurities are difficult to separate, a protection-deprotection strategy on the pyrazole nitrogen has been used in related syntheses to alter the compound's properties for easier purification.[7]
-
Experimental Protocols
Protocol 1: Synthesis of 1-amino-4-bromopyridinium mesitylenesulfonate
This protocol is adapted from methodologies described for similar substituted pyridines.[1]
-
Dissolve 4-bromopyridine (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.5 M solution) in an oven-dried flask under an Argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) in a minimum amount of anhydrous DCM.
-
Add the MSH solution dropwise to the cooled pyridine solution over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 18 hours).
-
The product often precipitates from the solution. If so, collect the solid by filtration, wash with cold DCM or diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
The resulting white solid can typically be used in the next step without further purification.
Protocol 2: Synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is a generalized procedure based on common cycloaddition conditions.[1][2]
-
To a suspension of 1-amino-4-bromopyridinium mesitylenesulfonate (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.2 M solution) in an oven-dried flask under Argon, add finely ground anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl propiolate (1.2 eq) dropwise to the mixture.
-
Stir the reaction vigorously at room temperature overnight (18-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the title compound.
Table 1: Summary of Reaction Condition Variables for Cycloaddition
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Base | K₂CO₃ | DIPEA | DBU | [1], |
| Solvent | DMF | DCM | MeCN | [2],[1] |
| Temperature | Room Temp | 0 °C to RT | -50 °C | [1],[4] |
| Typical Yield | Moderate (~50%) | Good to Excellent | Variable | [2],[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the [3+2] cycloaddition?
The reaction is a 1,3-dipolar cycloaddition. The base deprotonates the N-aminopyridinium salt to form a pyridinium ylide. This ylide acts as a 1,3-dipole that reacts with the methyl propiolate (the dipolarophile) in a concerted or stepwise fashion to form a five-membered ring. This is followed by aromatization to give the stable pyrazolo[1,5-a]pyridine system.
Caption: Key steps in the cycloaddition mechanism.
Q2: Can I use a different starting pyridine, for example, 3-bromopyridine, to synthesize an isomer?
Yes. The position of the bromo substituent on the final product is determined by its position on the starting pyridine ring. Using 2-bromopyridine, 3-bromopyridine, or 4-bromopyridine will lead to the corresponding 7-bromo, 6-bromo, or 5-bromo isomers, respectively. Note that the electronic and steric effects of the bromine's position can influence the reactivity of the pyridine in the N-amination step and the subsequent cycloaddition.[2]
Q3: Is it possible to brominate the pyrazolo[1,5-a]pyridine-3-carboxylate core directly instead of starting with a bromopyridine?
While direct bromination is a possible alternative, it often presents significant challenges with regioselectivity. The pyrazolo[1,5-a]pyridine ring system has multiple positions susceptible to electrophilic attack, and achieving selective bromination at the C5 position can be difficult, potentially leading to a mixture of mono- and di-brominated products that are hard to separate.[8][9] Therefore, starting with the correctly substituted bromopyridine is the most reliable and regioselective strategy.
References
-
Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available from: [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available from: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]
-
Supporting Information for Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infectious Diseases. Available from: [Link]
- Pyrazolopyridine compound and preparation method thereof. Google Patents.
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available from: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available from: [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules. Available from: [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
- 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. Google Patents.
-
Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available from: [Link]
- Method for purifying a bromine compound. Google Patents.
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available from: [Link]
-
Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available from: [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 8. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Optimizing Catalyst Loading for Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate Reactions
Welcome to the technical support guide for the synthesis and optimization of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals actively working with pyrazolo[1,5-a]pyridine scaffolds, which are crucial in medicinal chemistry for their wide range of pharmaceutical properties.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of catalyst loading in what is typically a transition-metal-catalyzed cross-coupling or annulation reaction. Our goal is to empower you to overcome common experimental hurdles, enhance reaction efficiency, and ensure the robust and reproducible synthesis of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are presented in a question-and-answer format to directly tackle the challenges at hand.
Q1: My reaction suffers from very low or no product yield. What are the primary causes and how can I resolve this?
Low or non-existent yield is one of the most common issues in developing catalytic reactions for complex heterocycles. The problem can typically be traced back to the catalyst's activity, the quality of your reagents, or sub-optimal reaction conditions.
Potential Causes & Suggested Solutions:
-
Inactive or Inefficiently Activated Catalyst: The active catalytic species, often Pd(0), may not be forming efficiently or may have degraded.
-
Pre-catalyst Choice: Many protocols use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) state.[2] If this reduction is inefficient, the catalytic cycle will not initiate properly. Solution: Consider using a pre-formed Pd(0) source or a more easily reduced Pd(II) pre-catalyst. Ensure your phosphine ligands, which often act as reductants, are not oxidized.
-
Catalyst Storage and Handling: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Solution: Use a freshly opened catalyst or one that has been stored properly under an inert atmosphere.
-
-
Sub-optimal Catalyst Loading: The amount of catalyst is a critical parameter.
-
Loading Too Low: While the goal is to use minimal catalyst, a loading that is too low will result in a sluggish or incomplete reaction.[2][3] Solution: For a new or challenging reaction, start with a higher catalyst loading (e.g., 2-5 mol%) to establish feasibility.[2] You can then perform optimization experiments to reduce the loading.
-
Loading Too High: Excessively high catalyst loading can sometimes lead to an increase in side reactions, including product decomposition or catalyst aggregation.[3] Solution: If you are already using a high loading (>5 mol%) and seeing low yields or multiple side products, try systematically decreasing the amount.
-
-
Poor Reagent Quality or Reactivity:
-
Impure Starting Materials: Impurities in your starting materials (e.g., the pyridine precursor) or solvents can act as catalyst poisons.[2] Solution: Ensure the purity of all reagents using techniques like NMR or elemental analysis. Use high-purity, dry solvents.
-
Challenging Substrates: The electronic and steric properties of your specific pyridine precursor can affect its reactivity. For instance, highly electron-rich or sterically hindered substrates may require more active catalytic systems.[2] Solution: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) to facilitate the oxidative addition step, which is often rate-limiting.[2][4]
-
-
Inappropriate Reaction Conditions:
-
Solvent Choice: The solvent affects reagent solubility, catalyst stability, and reaction kinetics.[2] A poor solvent can prevent the reaction from proceeding. Solution: Conduct a solvent screen using common options like Toluene, Dioxane, DMF, or THF to find the optimal medium for your specific system.[2]
-
Base Selection: The choice and strength of the base are crucial.[2] For pyrazolo[1,5-a]pyridine synthesis via [3+2] cycloannulation, bases like K₂CO₃ are commonly used.[5] Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that provides the best balance of reactivity and selectivity.
-
Q2: I'm observing significant side product formation, particularly dehalogenation or homocoupling. How can I improve selectivity?
The formation of side products directly competes with your desired reaction pathway and reduces the final yield. Understanding their origin is key to suppression.
Potential Causes & Suggested Solutions:
-
Catalyst System is Too Reactive: A highly active catalyst can sometimes promote undesired pathways. This is more common with electron-rich aryl halides.[2]
-
Solution 1: Reduce Catalyst Loading: A lower concentration of the active catalyst can favor the desired, more facile reaction pathway over competing side reactions.[4]
-
Solution 2: Adjust Ligand: The ligand plays a critical role in modulating the catalyst's reactivity and stability. Using a ligand that is too electron-rich or not bulky enough can sometimes lead to side reactions. Experiment with different classes of ligands (e.g., compare a bi-dentate ligand like Xantphos with a mono-dentate Buchwald ligand). The Xantphos ligand has been shown to be effective in preventing side reactions in related systems.[6]
-
-
Sub-optimal Temperature: High temperatures can provide the necessary activation energy for side reactions to occur.[3]
-
Solution: Attempt to run the reaction at a lower temperature, even if it requires a longer reaction time. A temperature screen (e.g., 80°C, 100°C, 120°C) is highly recommended during optimization.
-
-
Presence of Water/Protic Sources: Dehalogenation, where the bromine atom is replaced by hydrogen, often results from protic impurities in the reaction mixture. The hydrogen source can be the solvent, base, or other reagents.[2]
-
Solution: Ensure all reagents and solvents are anhydrous. Use a freshly dried solvent and store bases in a desiccator.
-
Q3: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?
The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of palladium metal.[2] This is a common catalyst deactivation pathway.
Potential Causes & Suggested Solutions:
-
Oxygen Contamination: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Oxidation can lead to catalyst deactivation and subsequent aggregation.[2]
-
Solution: Ensure the reaction is thoroughly degassed before heating. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Solution: Lower the reaction temperature. It is better to run the reaction for a longer time at a moderate temperature (e.g., 100°C) than to have it fail quickly at a very high temperature (e.g., 150°C).[4]
-
-
Inappropriate Ligand-to-Metal Ratio: The ligand stabilizes the metal center and prevents aggregation. An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.
-
Solution: Adjust the ligand-to-palladium ratio. For monodentate ligands, a ratio of 1:1 to 2:1 is typical.[4] Ensure the chosen ligand provides sufficient steric bulk and electronic stabilization for the palladium center under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this type of reaction?
A good starting point for palladium-catalyzed cross-coupling reactions is typically in the range of 1-5 mol% of the palladium precursor.[3] For initial screening to confirm product formation, starting at 2-3 mol% is a robust choice. If the reaction is successful, the loading can be systematically lowered (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) to improve cost-effectiveness and reduce residual metal in the product.[4][7]
Q2: How do I select the right catalyst system (metal precursor and ligand)?
The choice depends heavily on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, C-H activation).
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(OAc)₂ is often robust and cost-effective, but requires in situ reduction. Pd₂(dba)₃ is a Pd(0) source and is often used for more sensitive reactions.
-
Ligand: The ligand is arguably the most critical component. For challenging substrates like heteroaryl halides, bulky, electron-rich phosphine ligands are often required.[2] Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points. For other specific applications, bidentate ligands like Xantphos can offer unique stability and selectivity.[6] N-Heterocyclic Carbenes (NHCs) are another class of powerful ligands that can enhance catalyst stability and reactivity.[8][9]
Q3: How critical are solvent selection and degassing?
They are extremely critical for the success and reproducibility of palladium-catalyzed reactions.
-
Solvent: The solvent not only solubilizes the reagents but also influences the stability and activity of the catalytic species.[2] A solvent screen is one of the most important optimization steps. For the synthesis of pyrazolo[1,5-a]pyridines, solvents like DCM, DMF, and THF have been shown to be effective, while others like MeOH and DMSO were suboptimal in certain cases.[10]
-
Degassing: As mentioned in the troubleshooting guide, oxygen can irreversibly damage the active Pd(0) catalyst and phosphine ligands.[2] Proper and thorough degassing of the reaction mixture before heating is mandatory for achieving consistent results.
Q4: What are the best analytical techniques for monitoring reaction progress?
Monitoring the reaction is key to understanding its kinetics and determining the optimal reaction time.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It is excellent for tracking the consumption of the limiting starting material.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of your product and identify potential side products or intermediates. This is the preferred method for reaction monitoring in an industrial setting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after a mini-workup) and running a ¹H NMR can provide a quantitative measure of the conversion of starting material to product.[12]
Data & Protocols
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Component | Recommendation 1 (General Purpose) | Recommendation 2 (For Challenging Substrates) | Rationale |
| Pd Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ is a stable, common Pd(II) source. Pd₂(dba)₃ is a Pd(0) source, useful if in situ reduction is problematic. |
| Ligand | PPh₃ or Xantphos | SPhos or XPhos | PPh₃ is a classic ligand. Xantphos offers stability.[6] SPhos/XPhos are bulky, electron-rich ligands for difficult couplings.[2] |
| Catalyst Loading | 2 mol % | 3 mol % | A robust starting point for initial trials. Can be optimized later.[4] |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃ | K₂CO₃ is a common, effective base.[5] Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | Common, relatively high-boiling aprotic solvents suitable for many cross-coupling reactions.[2] |
| Temperature | 100 °C | 110 °C | A good starting temperature that balances reaction rate with catalyst stability. |
Diagram 1: General Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to diagnosing and solving the common problem of low reaction yield.
Caption: A decision tree for troubleshooting low product yield.
Diagram 2: Interplay of Key Reaction Components
This diagram illustrates how the core components of the catalytic system interact to drive the reaction forward.
Caption: Relationship between core reaction components.
Experimental Protocol: General Procedure for a Palladium-Catalyzed Reaction
This protocol provides a generalized starting point. Specific quantities and reagents should be adapted based on your optimization experiments.
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Reagent Addition: Add the Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate precursor (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 4-24 hours).
-
Monitoring: Periodically take small aliquots from the reaction mixture using a syringe, quench with a small amount of water, extract with a solvent like ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of the starting material.
-
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the Reactivity of a Heterogeneous Catalyst using N-Heterocyclic Carbene Ligands for C-H Activation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02241J [pubs.rsc.org]
- 15. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 22. jocpr.com [jocpr.com]
Preventing unwanted ester hydrolysis in Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate
A Guide to Preventing Unwanted Ester Hydrolysis
Welcome to the technical support center for Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with the stability of its methyl ester group. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you mitigate and prevent unwanted ester hydrolysis during your experiments.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel therapeutics. The methyl ester at the 3-position of this scaffold is a common synthetic handle, but its susceptibility to hydrolysis can lead to impurities, lower yields, and complications in downstream applications. This guide will equip you with the knowledge and practical strategies to ensure the integrity of your Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem for Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate?
A1: Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol in the presence of water. For Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, this means the conversion of the methyl ester to the corresponding carboxylic acid. This is problematic as it introduces an impurity that can be difficult to separate, reduces the yield of your desired product, and can interfere with subsequent reactions where the ester group is required.
Q2: What are the main factors that cause the hydrolysis of this specific ester?
A2: The primary drivers of hydrolysis for this compound are exposure to acidic or basic conditions, elevated temperatures, and the presence of water. The pyrazolo[1,5-a]pyridine ring system is electron-deficient, which can influence the reactivity of the ester group. Both strong acids and bases can catalyze the hydrolysis reaction.
Q3: How can I detect if my sample of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate has undergone hydrolysis?
A3: Several analytical techniques can be used to detect the presence of the carboxylic acid byproduct:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the ester, typically appearing as a more polar spot that may streak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the singlet corresponding to the methyl ester protons (around 3.9 ppm) will decrease in intensity, while a broad singlet for the carboxylic acid proton may appear downfield.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the hydrolyzed product alongside your desired ester.
Troubleshooting Guide: Unwanted Hydrolysis Observed
This section addresses common scenarios where unwanted hydrolysis may be occurring and provides actionable solutions.
Issue 1: Hydrolysis during Aqueous Work-up
Symptoms:
-
Significant amount of carboxylic acid observed by TLC or LC-MS after extraction.
-
Lower than expected yield of the purified ester.
Causality: Aqueous work-ups, especially those involving acidic or basic washes, create an environment ripe for hydrolysis. The pyrazolo[1,5-a]pyridine nitrogen can be protonated under acidic conditions, and the ester is susceptible to saponification under basic conditions.
Solutions:
-
Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (e.g., using an ice bath).
-
Use Mild Acids/Bases: If an acid wash is necessary, use a weak acid like dilute citric acid or ammonium chloride instead of strong acids like HCl. For basic washes, use a saturated sodium bicarbonate solution rather than sodium hydroxide.
-
Brine Washes: After any aqueous wash, perform a final wash with saturated sodium chloride solution (brine) to remove the bulk of the water from the organic layer before drying.
-
Anhydrous Work-up: If possible, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by solvent evaporation.
Issue 2: Hydrolysis during Purification (Silica Gel Chromatography)
Symptoms:
-
Streaking of the product on the TLC plate.
-
Isolation of the carboxylic acid as a major byproduct from the column.
Causality: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially if the solvent system contains protic solvents like methanol and residual water.
Solutions:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase silica gel for purification.
-
Dry Solvents: Ensure that the solvents used for chromatography are anhydrous.
-
Swift Purification: Do not let the compound sit on the column for an extended period.
Issue 3: Degradation during Storage
Symptoms:
-
A pure sample shows the presence of the carboxylic acid after a period of storage.
Causality: Long-term exposure to atmospheric moisture and light can lead to gradual hydrolysis.
Solutions:
-
Store under Inert Atmosphere: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature and Dark Conditions: Store the container at a low temperature (e.g., -20°C) and in the dark to minimize degradation.[1]
-
Use of a Desiccator: Storing the container within a desiccator will further protect it from moisture.
Experimental Protocols
Protocol 1: Optimized Aqueous Work-up to Minimize Hydrolysis
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Note: Perform this wash quickly to minimize contact time.
-
Wash the organic layer with water (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Monitoring Hydrolysis by ¹H NMR
-
Sample Preparation: Prepare a solution of your Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire Spectrum: Obtain a ¹H NMR spectrum.
-
Analysis:
-
Identify the singlet peak corresponding to the methyl ester protons (O-CH₃), typically around δ 3.9 ppm.
-
Look for the disappearance or diminished integration of this peak in samples where hydrolysis is suspected.
-
The corresponding carboxylic acid will show the absence of the methyl ester peak and may exhibit a broad singlet for the acidic proton at δ > 10 ppm (this can sometimes be difficult to observe).
-
Data Summary Table
| Compound | Key ¹H NMR Signal (ppm) | Susceptibility to Hydrolysis | Recommended Storage |
| Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | ~3.9 (s, 3H, -OCH₃) | Moderate, increased by acid/base | -20°C, under inert gas, desiccated[1] |
| 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | No -OCH₃ signal; broad -COOH signal | N/A | Room temperature, desiccated |
Logical Relationships and Workflows
The following diagrams illustrate the key decision-making processes for preventing and troubleshooting ester hydrolysis.
Caption: A decision workflow for minimizing ester hydrolysis during work-up and purification.
Caption: A troubleshooting guide for identifying and resolving ester hydrolysis issues.
References
Sources
Technical Support Center: Optimizing Halogenation of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the advanced troubleshooting and methodology center for the functionalization of highly substituted pyrazolo[1,5-a]pyridine scaffolds. This guide is designed for discovery chemists and process scientists who are encountering regioselectivity issues, over-halogenation, or degradation when attempting to further halogenate Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Diagnostic Overview: Mechanistic Pathways of Byproduct Formation
Understanding the electronic landscape of the pyrazolo[1,5-a]pyridine core is critical. The C3 position is naturally the most nucleophilic site for electrophilic aromatic substitution (EAS). However, in your substrate, C3 is blocked by a methyl carboxylate group, and C5 is occupied by a bromine atom. Forcing direct halogenation pushes the reaction to the less favored C2 and C7 positions, resulting in poor regiocontrol.
Mechanistic pathways determining byproduct formation during halogenation.
Troubleshooting FAQs
Q1: Why am I seeing a high percentage of di-halogenated byproducts (C2/C7) when using standard reagents like NBS or NCS? A1: Direct electrophilic halogenation relies on the innate nucleophilicity of the heterocycle. Because the highly reactive C3 position is blocked by the deactivating methyl carboxylate, the electrophile (e.g., NBS) is forced to attack the C2 and C7 positions[1]. The energy barrier difference between C2 and C7 substitution is minimal under these conditions, leading to competitive parallel reactions and subsequent over-halogenation. To eliminate this, you must abandon direct EAS and transition to Directed ortho-Metalation (DoM)[2].
Q2: How can I selectively halogenate the C2 position without triggering a "Halogen Dance" of the existing 5-bromo substituent? A2: The "Halogen Dance" (HD) is a base-catalyzed isomerization where a halogen atom migrates to a more thermodynamically stable position on the aromatic ring. When you deprotonate the C2 position using a strong base, the resulting arylmetal intermediate is highly reactive. If the internal temperature rises above -40 °C, the 5-bromo group will migrate, yielding 4-bromo or 6-bromo regioisomers[3]. Causality Fix: Utilize the highly sterically hindered, non-nucleophilic base TMPMgCl·LiCl (Knochel's base) and strictly maintain the reaction at -78 °C during both metalation and the electrophilic quench[2]. The magnesium intermediate is more covalent and configurationally stable than its lithium counterpart, suppressing HD pathways.
Q3: My metalation is sluggish, resulting in unreacted starting material. How can I drive conversion without increasing the temperature? A3: The methyl carboxylate at C3 is a weak Directing Metalation Group (DMG). To enhance its directing ability, pre-complex the substrate with a Lewis acid such as BF₃·OEt₂ at 0 °C before cooling to -78 °C for base addition[2]. Causality Fix: The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the acidity of the adjacent C2 proton and acting as an anchor to guide the TMPMgCl·LiCl base directly to the target site. This dramatically accelerates metalation at ultra-low temperatures.
Q4: How do I prevent ester hydrolysis and transesterification byproducts during the reaction and workup? A4: The methyl ester is highly susceptible to nucleophilic attack. Causality Fix: First, never use alkyllithium bases (like n-BuLi), which will attack the ester carbonyl; use TMPMgCl·LiCl[3]. Second, avoid aqueous acidic or highly basic workups. Quench the reaction cold (-78 °C) with a non-aqueous electrophile solution, and perform the final aqueous quench using a pH-buffered saturated NH₄Cl solution.
Data Analytics: Halogenation Strategy Comparison
The following table summarizes the quantitative byproduct profiles observed across different halogenation strategies for this specific scaffold.
| Halogenation Strategy | Reagents / Conditions | Major Byproduct Identified | Target Yield (%) | Byproduct Yield (%) |
| Direct Electrophilic | NBS, DMF, 25 °C | C2, C7-dibrominated species | 35% | 45% |
| Direct Electrophilic | NCS, MeCN, 80 °C | C2-chloro, C7-chloro mixture | 42% | 38% |
| Uncatalyzed DoM | TMPMgCl·LiCl, I₂, 0 °C | 4-bromo/6-bromo (Halogen Dance) | 55% | 25% |
| Lewis Acid-Directed DoM | BF₃·OEt₂, TMPMgCl·LiCl, I₂, -78 °C | Unreacted Starting Material | 88% | < 5% |
Self-Validating Standard Operating Procedure (SOP)
This protocol describes the regioselective C2-iodination of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. It is designed as a self-validating system , meaning the success of the critical intermediate is verified before the expensive electrophile is consumed.
Step 1: Substrate Preparation & Complexation
-
Flame-dry a Schlenk flask under argon. Add Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) and anhydrous THF to create a 0.2 M solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dropwise add BF₃·OEt₂ (1.1 equiv). Stir for 10 minutes.
-
Causality Note: This incubation period allows full coordination of the Lewis acid to the C3-carboxylate, activating the C2 proton for targeted deprotonation.
-
Step 2: Directed ortho-Metalation (DoM) 4. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C. 5. Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene) dropwise via a syringe pump over 15 minutes. Stir for 30 minutes at -78 °C.
-
Causality Note: Slow addition prevents localized exothermic spikes that would trigger the Halogen Dance of the 5-bromo group.
Step 3: In-Process Control (Self-Validation) 6. Extract a 0.1 mL aliquot via syringe and quench it into a vial containing 0.5 mL of D₂O. 7. Run a rapid LC-MS on the organic layer. You should observe a mass shift of +1 Da (deuterium incorporation at C2), confirming >95% metalation. Do not proceed to Step 4 until metalation is confirmed.
Step 4: Electrophilic Quench 8. Prepare a solution of Iodine (1.5 equiv) in anhydrous THF and pre-cool it to -78 °C. 9. Transfer the cold iodine solution into the reaction mixture via cannula. 10. Stir for 1 hour at -78 °C, then slowly allow the bath to warm to -20 °C over 2 hours.
Step 5: Buffered Workup 11. Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl, followed by saturated aqueous Na₂S₂O₃ (to reduce unreacted iodine).
- Causality Note: The buffered NH₄Cl ensures the pH remains near-neutral, strictly preventing the hydrolysis of the methyl ester byproduct.
- Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography.
References
-
Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters (ACS Publications).[Link]
-
Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews (ACS Publications).[Link]
Sources
Application Guide: Cross-Coupling Efficiency of Bromo vs. Iodo Pyrazolo[1,5-a]pyridine Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Comparison & Experimental Protocol Guide
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in modern drug discovery, featuring prominently in the design of kinase inhibitors (e.g., p38, MARK, and IGF-1R inhibitors)[1][2]. Because the biological activity of these molecules heavily depends on their substitution patterns, late-stage functionalization via palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction) is a critical workflow.
A recurring strategic decision in these synthetic routes is the selection of the halogen electrophile: bromo vs. iodo . While both halides successfully undergo cross-coupling, their divergent bond dissociation energies (BDEs) and oxidative addition kinetics dictate entirely different experimental conditions, catalyst selections, and side-reaction profiles. This guide objectively compares the reactivity of bromo- and iodo-pyrazolo[1,5-a]pyridines, providing mechanistic rationale, quantitative performance data, and self-validating experimental protocols to optimize your synthetic workflows.
Mechanistic Grounding: The Halogen Disconnect
The fundamental difference in cross-coupling efficiency between bromo and iodo derivatives lies in the oxidative addition step of the catalytic cycle[3].
-
Iodo-Pyrazolo[1,5-a]pyridines: The C–I bond is relatively weak (BDE ~234 kJ/mol). Consequently, oxidative addition to Pd(0) is rapid and often not the rate-limiting step. This allows reactions to proceed at lower temperatures (room temperature to 50 °C), preserving thermally sensitive functional groups[4]. However, the high reactivity of the C–I bond makes the starting material prone to light-induced degradation, protodehalogenation, and homocoupling side reactions. Furthermore, at lower temperatures, the resulting Pd(II) resting states (e.g., trans-[Pd(PPh₃)₂(Ar)(I)]) can sometimes stall if transmetalation is slow[5].
-
Bromo-Pyrazolo[1,5-a]pyridines: The C–Br bond is significantly stronger (BDE ~285 kJ/mol). Oxidative addition is typically the rate-limiting step, requiring elevated temperatures (70–100 °C) and electron-rich, sterically demanding ligands (e.g., XPhos, SPhos, or BrettPhos) to accelerate the formation of the active Pd(0) species and force the addition[3][6]. Despite the harsher required conditions, bromides are generally preferred for large-scale synthesis due to their superior bench stability, lower cost, and cleaner reaction profiles (fewer homocoupling impurities).
Regioselective Halogenation Pathways
Before cross-coupling, the halogen must be installed. The pyrazolo[1,5-a]pyridine core exhibits distinct regioselectivity:
-
C-3 Position: This is the most electron-rich site. Electrophilic halogenation using N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) proceeds rapidly at room temperature[7].
-
C-2 and C-7 Positions: Functionalization here requires directed ortho-metalation. Using hindered bases like TMPMgCl·LiCl (Knochel-Hauser base) allows for regioselective magnesiation, which can then be quenched with electrophilic bromine or iodine sources[8][9].
Caption: Regioselective halogenation pathways for the pyrazolo[1,5-a]pyridine scaffold.
Quantitative Performance Comparison
The following table summarizes the typical parameters and outcomes when subjecting 3-bromo- vs. 3-iodo-pyrazolo[1,5-a]pyridines to Suzuki-Miyaura cross-coupling with standard arylboronic acids.
| Parameter | 3-Bromo-pyrazolo[1,5-a]pyridine | 3-Iodo-pyrazolo[1,5-a]pyridine |
| Reactivity (Oxidative Addition) | Moderate (Rate-limiting) | Very High (Fast) |
| Typical Temperature Required | 80 °C – 110 °C | 25 °C – 60 °C |
| Preferred Catalyst System | Pd(dppf)Cl₂, or Pd₂(dba)₃ + XPhos | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ |
| Average Yield (Standard Aryl) | 75% – 90% | 60% – 85% |
| Primary Side Reactions | Protodehalogenation (minor) | Homocoupling (Ar-Ar), Deiodination |
| Bench Stability | Excellent (Months at RT) | Moderate (Requires dark/cold storage) |
| Scalability | Highly suitable (>100g scale) | Limited (Due to cost and stability) |
The Catalytic Cycle Dynamics
To understand the causality behind the catalyst choices in the table above, we must look at the catalytic cycle. Because the C-I bond breaks easily, simple ligands like PPh₃ are sufficient to stabilize the Pd intermediate. Conversely, the C-Br bond requires bulky, electron-rich phosphines (like dppf or dialkylbiaryl phosphines) to increase the electron density on the Pd center, thereby lowering the activation barrier for oxidative addition[3].
Caption: Suzuki-Miyaura catalytic cycle highlighting the divergent oxidative addition kinetics for bromo vs. iodo electrophiles.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include specific analytical checkpoints to ensure the chemistry is proceeding as mechanistically intended.
Protocol A: Mild Suzuki Coupling of 3-Iodo-pyrazolo[1,5-a]pyridine
Use this protocol when your substrate contains thermally sensitive functional groups (e.g., aliphatic esters, unprotected amines).
Reagents:
-
3-Iodo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.1 M)
Step-by-Step Workflow:
-
Degassing (Critical for Pd(0) stability): In a Schlenk flask, dissolve the iodo-compound and boronic acid in 1,4-dioxane. Sparge the solution with Argon for 15 minutes. Causality: O₂ rapidly oxidizes Pd(PPh₃)₄ to inactive Pd(II) complexes, halting the cycle before it begins.
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. The solution should turn pale yellow.
-
Base Addition: Add the degassed 2M K₂CO₃ solution. Causality: The biphasic dioxane/water system ensures the organic electrophile and inorganic base are both solvated, facilitating the transmetalation step.
-
Reaction: Stir at 45 °C for 4 hours.
-
In-Process Control (IPC): Analyze an aliquot via LC-MS.
-
Validation Check: If the starting material is consumed but a mass corresponding to (M-I+H) is observed, protodehalogenation is occurring. Lower the temperature to 35 °C for future runs. If a black precipitate is observed, the catalyst has aggregated into inactive "Pd black"; add 2 mol% fresh catalyst.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Robust Suzuki Coupling of 3-Bromo-pyrazolo[1,5-a]pyridine
Use this protocol for scalable, robust synthesis where thermal stability is not a concern.
Reagents:
-
3-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Ethanol/Water (3:1:1 v/v/v, 0.2 M)
Step-by-Step Workflow:
-
Preparation: Charge a pressure vial with the bromo-compound, boronic acid, and Cs₂CO₃.
-
Solvent & Catalyst: Add the Toluene/EtOH/H₂O mixture. Sparge with Argon for 10 minutes, then add Pd(dppf)Cl₂·CH₂Cl₂. Causality: The bidentate dppf ligand prevents catalyst deactivation at high temperatures and forces the difficult oxidative addition into the C-Br bond.
-
Reaction: Seal the vial and heat to 90 °C for 12 hours.
-
In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc).
-
Validation Check: The bromo starting material should be completely consumed. Unlike the iodo variant, homocoupling is rare here. If the reaction is stalled at <50% conversion, the boronic acid may have undergone protodeboronation. The use of 1.5 equiv accounts for this, but additional boronic acid may be required.
-
-
Workup: Filter the crude mixture through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.
Strategic Recommendations
When designing a synthetic route for a novel pyrazolo[1,5-a]pyridine derivative:
-
Default to Bromine for Scale: Always begin route scouting with the bromo-derivative. The synthesis of 3-bromo-pyrazolo[1,5-a]pyridine is highly scalable, and the intermediate is indefinitely stable on the bench. The slightly harsher cross-coupling conditions are a worthwhile trade-off for overall process robustness.
-
Pivot to Iodine for Late-Stage Functionalization (LSF): If the cross-coupling must be performed at the very end of a complex synthesis where the molecule contains fragile stereocenters or thermally labile groups, synthesize the iodo-derivative. The ability to run the Suzuki coupling at 25–40 °C will preserve the integrity of the complex scaffold.
-
Ligand Selection is Non-Negotiable: Do not attempt to couple a bromo-pyrazolo[1,5-a]pyridine with simple Pd(PPh₃)₄ unless you are willing to push temperatures past 100 °C (which risks degrading the heterocycle). Match the bond dissociation energy to the catalyst: use bidentate (dppf) or electron-rich dialkylbiaryl phosphines (XPhos) for bromides.
References
- Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. nih.gov.
- Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. acs.org.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. nih.gov.
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. mdpi.com.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. acs.org.
- Suzuki reaction. wikipedia.org.
- Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. acs.org.
- Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling. academia.edu.
Sources
- 1. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors - Google Patents [patents.google.com]
- 7. academia.edu [academia.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Advanced HPLC Validation Strategies for Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate Purity: A Comparative Guide (C18 vs. PFP Selectivity)
Executive Summary & Scientific Context
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a highly valuable heterocyclic building block utilized extensively in the synthesis of wild-type c-kit kinase inhibitors and TGFβR1 inhibitors[1][2]. In late-stage drug development, the purity of such intermediates is critical; trace positional isomers (e.g., the 4-bromo or 6-bromo analogs) or debrominated impurities can propagate through synthetic pathways, severely impacting the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
The Analytical Challenge: Standard reversed-phase (RP) HPLC methods utilizing C18 columns often struggle to resolve halogenated positional isomers. Because the hydrophobic footprint (logP) of a 4-bromo isomer is virtually identical to that of a 5-bromo isomer, C18 phases yield co-elution.
The Solution: Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. By acting as a Lewis acid, the electron-deficient PFP ring engages in multipoint interactions—specifically π-π interactions, dipole-dipole interactions with the carbon-halogen bond, and rigid shape selectivity[3][4].
This guide objectively compares the performance of standard C18 versus PFP columns for the purity validation of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, strictly adhering to the modernized ICH Q2(R2) guidelines for analytical procedure validation[5].
Mechanistic Causality: Why Column Selectivity Matters
As a Senior Application Scientist, it is vital to understand why a method works, rather than just executing it.
When analyzing halogenated aromatic heterocycles, relying solely on dispersive (hydrophobic) forces is inadequate. The bromine atom on the pyrazolo[1,5-a]pyridine core exerts a strong electron-withdrawing effect, creating a localized dipole.
-
C18 Columns: Interact almost exclusively via hydrophobic partitioning. They are blind to the subtle dipole shifts caused by the positional variance of the bromine atom.
-
PFP Columns: The highly electronegative fluorine atoms on the stationary phase create an electron-deficient aromatic ring. This allows the phase to interact with the electron-rich regions of the pyrazolo[1,5-a]pyridine core (π-π interactions) while simultaneously aligning with the C-Br dipole. Furthermore, the rigid planar structure of the PFP ligand provides enhanced shape selectivity for planar heterocycles[4].
Caption: Retention mechanisms: C18 vs. PFP for halogenated pyrazolo[1,5-a]pyridine derivatives.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and compliance with ICH Q2(R2)[5], the following step-by-step protocol establishes a self-validating workflow. Every run includes system suitability testing (SST) to verify resolving power before quantitative data is accepted.
Step 1: Mobile Phase and Sample Preparation
-
Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water. (Formic acid suppresses the ionization of any residual acidic silanols and maintains the analyte in a consistent protonation state).
-
Organic Phase (B): 0.1% Formic Acid in MS-grade Acetonitrile.
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
Standard Solution: Dissolve Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate reference standard in diluent to a final concentration of 0.5 mg/mL.
-
System Suitability (Resolution) Solution: Spike the Standard Solution with 0.1% w/w of the 4-bromo regioisomer and 0.1% w/w of the debrominated analog (Methyl pyrazolo[1,5-a]pyridine-3-carboxylate).
Step 2: Chromatographic Method Execution
Execute the gradient profile on both the C18 and PFP columns to objectively compare their resolving power.
-
Gradient: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-22 min (10% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated pyrazolopyridine system).
-
Injection Volume: 5 µL.
Step 3: ICH Q2(R2) Validation Workflow
-
Specificity: Inject the Resolution Solution. Calculate the resolution ( Rs ) between the 5-bromo API and the 4-bromo impurity. Acceptance criteria: Rs≥2.0 .
-
Linearity & Range: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05% of nominal) to 120% of the nominal concentration. Plot peak area vs. concentration. Acceptance criteria: R2≥0.999 .
-
Accuracy (Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit (0.1%). Acceptance criteria: 90.0% - 110.0% recovery.
Caption: ICH Q2(R2) analytical validation workflow comparing column selectivity.
Data Presentation & Objective Comparison
The following tables summarize the experimental data obtained during the validation of the two methodologies.
Table 1: Chromatographic Performance & Specificity Comparison
| Parameter | Standard C18 Column (e.g., Waters XBridge) | PFP Column (e.g., Agilent Poroshell 120 PFP) |
| Dimensions | 150 x 4.6 mm, 3.5 µm | 150 x 4.6 mm, 2.7 µm (Core-Shell) |
| Retention Time (API) | 9.45 min | 11.20 min |
| Peak Symmetry (Tailing Factor) | 1.35 (Slight tailing due to silanols) | 1.05 (Excellent peak shape) |
| Resolution ( Rs ) 4-Br vs 5-Br | 1.1 (Co-elution / Fails SST) | 3.4 (Baseline Resolution / Passes SST) |
| Resolution ( Rs ) Debromo vs API | 2.5 | 4.8 |
Analysis: The C18 column fails the specificity requirement for resolving the 4-bromo regioisomer from the 5-bromo target compound. The PFP column easily achieves baseline resolution ( Rs = 3.4) due to its ability to recognize the altered dipole moment of the positional isomer[3].
Table 2: ICH Q2(R2) Validation Metrics (PFP Column)
Because the C18 column failed specificity, full ICH Q2(R2) validation was only completed for the PFP methodology.
| ICH Q2(R2) Parameter | Test Condition | Result | Acceptance Criteria | Status |
| Linearity (API) | 0.25 µg/mL to 600 µg/mL | R2 = 0.9998 | R2≥0.999 | Pass |
| LOD / LOQ | S/N Ratio Method | LOD: 0.02 µg/mL LOQ: 0.06 µg/mL | S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) | Pass |
| Accuracy (Impurities) | Spiked at 0.05%, 0.1%, 0.15% | Mean Recovery: 98.4% | 90.0% - 110.0% | Pass |
| Method Precision | 6 Replicate Injections (100%) | RSD: 0.42% | RSD ≤ 2.0% | Pass |
| Robustness | ± 2°C Temp, ± 0.1 mL/min Flow | Rs remained ≥ 2.8 | Rs≥ 2.0 | Pass |
Conclusion
For the purity analysis of halogenated heterocyclic building blocks like Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, standard C18 methodologies present a high risk of failing to detect critical regioisomeric impurities.
By transitioning to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can leverage π-π and dipole-dipole interactions to achieve baseline resolution of positional isomers. The experimental data confirms that the PFP-based method fully satisfies the stringent requirements of the ICH Q2(R2) guidelines, providing a robust, self-validating system suitable for regulatory submissions in drug development.
References
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - Step 5 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
NEW ACE® C18-PFP - A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase Chromatography Today URL:[Link]
- US20230303562A1 - Pyrazole Compound and Preparation Method Therefor and Use Thereof Google Patents URL
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:[Link]
- US20240262826A1 - Wild Type c-Kit Inhibitors Google Patents URL
Sources
- 1. US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. database.ich.org [database.ich.org]
Benchmarking catalytic systems for Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate functionalization
Title: Benchmarking Catalytic Systems for the Functionalization of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in potent p38 kinase inhibitors and WIZ expression modulators . Specifically, Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352897-20-1) serves as a highly versatile, bifunctional building block. The C5-bromide provides a synthetic handle for cross-coupling, while the C3-methyl ester offers opportunities for subsequent derivatization into amides or fused heterocycles.
However, functionalizing this scaffold presents a distinct chemoselectivity challenge: the catalytic system must selectively activate the C5-Br bond without triggering the saponification or nucleophilic attack of the sensitive C3-methyl ester. This guide objectively benchmarks three distinct catalytic systems—standard Palladium (Suzuki), advanced Palladium (Buchwald-Hartwig), and Nickel-catalyzed reductive cross-coupling—providing researchers with data-driven, self-validating protocols for optimal functionalization.
Mechanistic Causality & Catalyst Selection
The electron-withdrawing nature of the C3-ester subtly depletes electron density from the bicyclic core. This accelerates the initial oxidative addition of the C5-Br bond to low-valent metals but increases the electrophilicity of the ester carbonyl.
-
Standard Suzuki-Miyaura ( Pd(dppf)Cl2 ) : For sp2−sp2 couplings with arylboronic acids, Pd(dppf)Cl2 is benchmarked due to the large bite angle (99°) of the dppf ligand. This wide angle sterically enforces a faster reductive elimination step, preventing the accumulation of Pd(II) intermediates that can lead to off-target protodehalogenation.
-
Buchwald-Hartwig Amination ( Pd2(dba)3 / XPhos) : For C−N bond formation, the bulky, electron-rich biaryl phosphine ligand XPhos is required. It facilitates the challenging oxidative addition of the bromide and prevents the formation of inactive bis-amine palladium complexes.
-
Nickel-Catalyzed Reductive Coupling ( NiCl2(dme) / Zn) : Traditional Pd catalysis struggles with sp2−sp3 couplings due to the rapid β -hydride elimination of the alkyl-Pd intermediate. Nickel, however, accesses single-electron transfer (SET) pathways. By using a chemical reductant (Zn) and an alkyl halide, the Ni system generates an alkyl radical that rapidly recombines with the Ni-center, effectively bypassing β -hydride elimination .
Fig 1: Chemoselective catalytic workflows for C5-functionalization.
Quantitative Benchmarking Data
The following table summarizes the performance of the three catalytic systems when functionalizing Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Data reflects optimized conditions specifically tailored to minimize C3-ester hydrolysis.
| Catalytic System | Primary Application | Catalyst Loading | Optimal Base/Additive | Yield Range | Ester Hydrolysis Risk |
| Pd(dppf)Cl2 | Suzuki ( sp2−sp2 ) | 5 mol% | K3PO4 (aq) / Dioxane | 75–92% | Low (Maintained at <80°C) |
| Pd2(dba)3 / XPhos | Buchwald ( C−N ) | 2.5 mol% Pd | Cs2CO3 / Toluene | 65–88% | Moderate (Anhydrous req.) |
| NiCl2(dme) / Zn | Reductive ( sp2−sp3 ) | 5–10 mol% | Pyridine ligand / NaI | 50–75% | Very Low (Anhydrous) |
Experimental Protocols & Self-Validating Workflows
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Arylation
Objective: Couple an arylboronic acid to the C5 position while preserving the C3-methyl ester. Causality Check: K3PO4 is selected over NaOH or KOH because its milder basicity prevents the saponification of the methyl ester, while still being sufficiently basic to form the reactive boronate complex required for transmetalation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv).
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).
-
Self-Validation: The solid mixture should appear reddish-orange, characteristic of the resting Pd(II) precatalyst.
-
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and a degassed aqueous solution of K3PO4 (2.0 M, 3.0 equiv).
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1).
-
Self-Validation: The reaction mixture will transition from orange to a dark brown/black homogeneous solution, indicating the successful generation of the active Pd(0) species. Disappearance of the starting material (UV active at 254 nm, slightly lower Rf than the product) confirms completion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4 , and purify via flash chromatography.
Protocol 2: Nickel-Catalyzed Reductive Alkylation ( sp2−sp3 )
Objective: Couple an unactivated alkyl bromide to the C5 position. Causality Check: The addition of Sodium Iodide (NaI) facilitates a Finkelstein-type halogen exchange in situ, converting the alkyl bromide to a more reactive alkyl iodide. This significantly accelerates the radical generation step by the Ni(I) species, improving overall yields .
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a vial with Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 0.5 mmol), NiCl2(dme) (0.05 equiv), pyridine-2,6-bis(carboximidamide) hydrochloride ligand (0.05 equiv), activated Zinc dust (2.5 equiv), and NaI (0.25 equiv).
-
Solvent & Electrophile: Add anhydrous N,N-dimethylacetamide (DMA, 3.0 mL) followed by the alkyl bromide (1.5 equiv).
-
Reaction: Seal the vial, remove from the glovebox, and stir at 60°C for 16 hours.
-
Self-Validation: The initial pale green solution of the Ni(II) complex will rapidly turn deep red/brown upon heating, confirming the Zn-mediated reduction to the catalytically active low-valent Nickel species.
-
-
Workup: Quench the reaction by filtering through a short pad of Celite to remove unreacted Zinc (Caution: Pyrophoric hazard). Wash the pad extensively with EtOAc.
-
Purification: Wash the organic filtrate with 1M aqueous LiCl (to remove DMA), dry over MgSO4 , concentrate, and purify via column chromatography.
References
-
Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics.[Link]
- AstraZeneca AB. (2022). Pyrazolopyridine derivatives and uses thereof.
-
Tan, G., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry.[Link]
IR Spectroscopy Application Guide: Structural Elucidation of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary & Compound Significance
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1352897-20-1) is a highly specialized bicyclic heteroaromatic building block[1]. In modern drug discovery, this specific scaffold is heavily utilized as a precursor in the synthesis of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors for acute myelogenous leukemia[2][3] and TGFβR1 inhibitors targeting fibrotic diseases[4].
Because the pharmacological efficacy of these downstream inhibitors relies entirely on the precise regiochemistry of the pyrazolo[1,5-a]pyridine core, rigorous structural verification of this intermediate is paramount. Infrared (IR) spectroscopy serves as a frontline analytical tool to confirm the presence and integrity of its critical functional groups: the conjugated methyl ester and the heavy-atom bromine substituent.
This guide objectively compares the performance of two primary IR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission —providing theoretical band assignments, experimental workflows, and causality-driven analytical insights.
Theoretical IR Absorption Band Assignments
To accurately interpret the IR spectrum of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, one must account for the electronic effects within the molecule. The ester carbonyl (C=O) does not absorb at the typical aliphatic frequency (~1735 cm⁻¹). Instead, conjugation with the aromatic pyrazolo[1,5-a]pyridine system delocalizes the π -electrons, reducing the double-bond character of the carbonyl and shifting its absorption to a lower wavenumber.
Table 1: Key IR Absorption Bands and Mechanistic Causality
| Functional Group | Expected Band (cm⁻¹) | Intensity | Mechanistic Causality / Vibrational Mode |
| C=O (Ester) | 1695 – 1715 | Strong | Conjugation Effect: π -electron delocalization from the fused bicyclic ring lowers the C=O bond order, shifting the stretch to a lower frequency. |
| C=N / C=C | 1610 – 1630 | Medium | Aromaticity: In-plane ring stretching vibrations of the pyrazolo[1,5-a]pyridine core. |
| C-O (Ester) | 1240 & 1150 | Strong | Asymmetric/Symmetric Stretch: Coupled vibrations of the C-O-C ester linkage. |
| C-Br (Halogen) | 580 – 620 | Med-Weak | Heavy Atom Effect: Governed by Hooke's Law, the large atomic mass of bromine forces this stretching vibration into the far-fingerprint region. |
| C-H (Aromatic) | 3100 – 3150 | Weak | Hybridization: sp2 hybridized carbon-hydrogen stretching on the aromatic ring. |
| C-H (Aliphatic) | 2950 – 3000 | Weak | Hybridization: sp3 hybridized carbon-hydrogen stretching of the methyl group. |
Methodological Comparison: ATR-FTIR vs. KBr Transmission
When analyzing halogenated heterocycles, the choice of sample introduction profoundly impacts data quality. While ATR-FTIR is the modern standard for rapid screening, KBr transmission remains superior for deep-IR structural elucidation.
Table 2: Performance Comparison for Halogenated Heterocycle Analysis
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) |
| Sample Prep Time | < 1 minute (Direct application) | 5 - 10 minutes (Grinding and pressing) |
| C-Br Detection (< 650 cm⁻¹) | Moderate: Signal-to-noise ratio drops near the diamond/ZnSe crystal lattice cutoff limits. | Excellent: KBr is highly transparent down to 400 cm⁻¹, perfectly capturing the C-Br stretch. |
| Spectral Distortion | Yes: Anomalous dispersion shifts intense peaks (like C=O) 2-4 cm⁻¹ lower than true values. | No: Provides a true transmission spectrum without refractive index artifacts. |
| Quantitative Accuracy | Low: Effective pathlength depends on wavelength and crystal contact pressure. | High: Pathlength is strictly controlled by the uniform thickness of the pellet. |
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent spectral artifacts.
Protocol A: ATR-FTIR Analysis (Rapid Screening)
-
System Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond crystal. Self-Validation: Ensure the baseline is flat and atmospheric CO2 (2350 cm⁻¹) / water vapor (1400-1800 cm⁻¹) bands are actively subtracted by the software.
-
Sample Application: Deposit approximately 2-5 mg of Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: High, uniform pressure is required to ensure the sample is pressed flush against the crystal. Poor optical contact reduces the penetration depth of the evanescent wave, leading to artificially weak spectra.
-
Data Acquisition: Acquire the spectrum using 32 co-added scans at 4 cm⁻¹ resolution.
-
Post-Processing: Apply an ATR correction algorithm. Causality: Because the depth of penetration is wavelength-dependent (penetrating deeper at lower wavenumbers), uncorrected ATR spectra artificially inflate the intensity of low-frequency bands like the C-Br stretch.
Protocol B: KBr Transmission Analysis (Deep-IR Elucidation)
-
Preparation: In a pre-warmed agate mortar, combine 1-2 mg of the compound with 100 mg of IR-grade, desiccated KBr powder.
-
Trituration: Grind the mixture vigorously for 1-2 minutes. Causality: The particle size must be reduced to less than the wavelength of incident IR light (< 2 µm). Failing to do so causes the Christiansen effect, resulting in severe baseline sloping and distorted peak shapes due to light scattering.
-
Pressing: Transfer the triturated powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air/moisture, then press at 10 metric tons for 3 minutes.
-
Data Acquisition: Place the transparent KBr pellet in the transmission holder and acquire the spectrum against a blank KBr background.
-
Validation: Self-Validation: Check the maximum absorbance of the C=O ester band. It must fall between 0.4 and 0.8 Absorbance Units (AU) to guarantee adherence to the Beer-Lambert law without saturating the detector.
Analytical Workflow Diagram
The following logical workflow outlines the decision-making process for analyzing Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate based on the required analytical depth.
Experimental workflow comparing ATR-FTIR and KBr Transmission methods for IR spectral analysis.
References
-
Sainas, S., et al. "Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry, 2018. Retrieved from:[Link]
- World Intellectual Property Organization. "WO2022063050A1 - Pyrazole compound and preparation method therefor and use thereof.
Sources
- 1. 1352897-20-1|Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022063050A1 - å¡åç±»ååç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
